Goserelin
描述
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-URPVMXJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048297 | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2.83e-02 g/L | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
65807-02-5 | |
| Record name | Goserelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSERELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Goserelin's Mechanism of Action in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive prostate cancer. Its therapeutic efficacy is primarily attributed to its profound suppression of testosterone production, achieved through a complex interplay with the hypothalamic-pituitary-gonadal (HPG) axis. However, emerging evidence suggests that this compound may also exert direct anti-tumor effects on prostate cancer cells. This technical guide provides a comprehensive overview of the dual mechanisms of action of this compound, detailing the indirect hormonal effects and the direct cellular impacts. It includes a compilation of quantitative data from clinical and preclinical studies, detailed experimental protocols for assessing this compound's effects, and visualizations of the key signaling pathways involved.
Indirect Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound's primary mechanism of action is the induction of a transient surge, followed by a sustained suppression, of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] This process, often referred to as "medical castration," leads to a significant reduction in testicular testosterone production, the primary driver of prostate cancer growth.[1][2]
Initially, as a GnRH agonist, this compound stimulates the GnRH receptors on pituitary gonadotropes, causing a temporary increase in LH and FSH secretion. This can lead to a transient "testosterone flare," which is often managed with the co-administration of an anti-androgen. However, continuous stimulation of the GnRH receptors leads to their desensitization and downregulation, resulting in a profound and sustained decrease in LH and FSH levels. The subsequent reduction in testosterone to castrate levels inhibits the growth and proliferation of androgen-dependent prostate cancer cells.
Quantitative Data: Clinical Efficacy of this compound
The clinical efficacy of this compound in reducing testosterone and prostate-specific antigen (PSA) levels has been extensively documented in numerous clinical trials.
Table 1: Reduction in Serum Testosterone Levels with this compound Treatment in Patients with Advanced Prostate Cancer
| Study | This compound Dosage | Baseline Mean Testosterone (ng/dL) | Testosterone Level at Week 4 (ng/dL) | Testosterone Level at Week 12 (ng/dL) | Percentage of Patients Achieving Castration (<50 ng/dL) |
| Dutch Phase III Trials (Pooled Analysis)[3] | 10.8 mg depot | 533.0 | 26.5 | 21.1 | Not Reported |
| Chinese Observational Study[3] | 10.8 mg depot | 392.2 | Not Reported | 29.6 | 90.2% at Week 24 |
| Italian Multicenter Trial[4] | 10.8 mg depot | Not Reported | Suppressed to castration range | Maintained in castration range | Not Reported |
Table 2: Reduction in Serum PSA Levels with this compound Treatment in Patients with Prostate Cancer
| Study | This compound Dosage | Baseline Mean PSA (ng/mL) | Post-Treatment Mean PSA (ng/mL) | Duration of Treatment |
| Chinese Observational Study[3] | 10.8 mg depot | 36.4 | 0.5 | 24 Weeks |
| Italian Multicenter Trial[4] | 10.8 mg depot | Not Reported | Significant decrease (p=0.006) | Not Specified |
Signaling Pathway: Hypothalamic-Pituitary-Gonadal Axis
The following diagram illustrates the impact of this compound on the HPG axis.
Caption: this compound's disruption of the Hypothalamic-Pituitary-Gonadal axis.
Direct Mechanism of Action: Effects on Prostate Cancer Cells
Beyond its systemic hormonal effects, this compound is believed to exert direct anti-tumor activities on prostate cancer cells, which express GnRH receptors.[5] This direct action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors no longer respond to testosterone deprivation. The proposed direct mechanisms include the induction of apoptosis and the modulation of key intracellular signaling pathways.
Induction of Apoptosis
Several in vitro studies have demonstrated that this compound can induce apoptosis in prostate cancer cell lines.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic effects of this compound are thought to be mediated through the regulation of key apoptosis-related proteins.
While specific quantitative data on this compound-induced apoptosis in prostate cancer cell lines is dispersed across various studies, the general consensus is that this compound treatment leads to an increase in the percentage of apoptotic cells. This is often accompanied by changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases, the key executioners of apoptosis. For instance, studies have shown that androgen ablation with this compound can lead to apoptosis in prostate cancer cells, although benign prostatic hyperplasia cells showed resistance and an increase in Bcl-2 expression.[6][7]
Modulation of Intracellular Signaling Pathways
The binding of this compound to GnRH receptors on prostate cancer cells can trigger downstream signaling cascades that influence cell survival and proliferation. The PI3K/Akt pathway, a critical regulator of cell growth and survival, has been implicated as a potential target of this compound's direct action.[5] While detailed studies in prostate cancer are still emerging, research in other cancer types, such as ovarian cancer, has shown that this compound can inhibit the PI3K/Akt pathway, leading to the upregulation of the pro-apoptotic transcription factor FOXO1.[8]
Table 3: Conceptual Summary of In Vitro Effects of this compound on Prostate Cancer Cell Lines
| Parameter Assessed | Prostate Cancer Cell Line | Expected Effect of this compound | Key Proteins Modulated |
| Cell Viability | LNCaP, PC-3 | Dose-dependent decrease in cell viability. | Not directly applicable. |
| Apoptosis | LNCaP, PC-3 | Increase in the percentage of early and late apoptotic cells. | Increased Bax/Bcl-2 ratio, activation of Caspase-3 and Caspase-7.[9] |
| PI3K/Akt Pathway | LNCaP, PC-3 (Probable) | Inhibition of Akt phosphorylation. | Decreased p-Akt.[8] |
Signaling Pathway: Direct Apoptotic and PI3K/Akt Signaling
The following diagram illustrates the proposed direct signaling pathways activated by this compound in prostate cancer cells.
Caption: Proposed direct signaling of this compound in prostate cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[10]
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V apoptosis detection methods.
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol provides a general workflow for Western blotting.[11]
-
Protein Extraction: Lyse this compound-treated and control prostate cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The mechanism of action of this compound in prostate cancer is multifaceted, involving both a well-established indirect hormonal pathway and a developing understanding of its direct cellular effects. The profound suppression of testosterone through the HPG axis remains the cornerstone of its therapeutic efficacy in hormone-sensitive prostate cancer. Concurrently, the direct induction of apoptosis and modulation of key signaling pathways, such as the PI3K/Akt pathway, in prostate cancer cells highlight its potential utility in advanced and castration-resistant disease. Further research is warranted to fully elucidate the direct molecular mechanisms of this compound, which may pave the way for novel therapeutic strategies and combination therapies for prostate cancer. This guide provides a comprehensive resource for researchers and drug development professionals to understand and further investigate the intricate anti-cancer properties of this compound.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of this compound acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-world effectiveness and safety of this compound 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to apoptosis and up regulation of Bcl-2 in benign prostatic hyperplasia after androgen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Goserelin and GnRH Receptor Downregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goserelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of hormone-sensitive diseases such as prostate and breast cancer. Its therapeutic efficacy hinges on its ability to induce a profound suppression of sex hormone production through the downregulation and desensitization of GnRH receptors in the pituitary gland. This technical guide provides an in-depth exploration of the kinetics of this compound-induced GnRH receptor downregulation, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the key molecular pathways and processes involved. Understanding these intricate kinetics is paramount for the optimization of existing therapeutic regimens and the development of novel GnRH receptor-targeting compounds.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive endocrinology. Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, stimulates the GnRH receptors (GnRHR) on pituitary gonadotrophs, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, stimulate the gonads to produce sex steroids—testosterone in males and estrogen in females.
This compound is a synthetic analogue of GnRH engineered for enhanced potency and prolonged duration of action.[3] Continuous or high-dose administration of this compound leads to a paradoxical effect: after an initial transient stimulation of the HPG axis, it causes a profound and sustained suppression of gonadotropin and sex steroid production.[3][4] This suppression is primarily achieved through the downregulation of GnRH receptors on the pituitary gonadotrophs.[5] This guide delves into the core mechanisms and kinetics of this critical process.
Mechanism of Action: A Biphasic Response
The administration of this compound elicits a biphasic response on the HPG axis, a direct consequence of its interaction with the GnRH receptor.
Initial Agonist Phase (Flare-up)
Upon initial administration, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH. This leads to a transient increase in the secretion of LH and FSH from the pituitary gland, a phenomenon often referred to as a "flare-up."[4] This initial surge in gonadotropins results in a temporary increase in the production of testosterone in men and estrogen in women.[6] This flare effect is a critical consideration in the clinical management of hormone-sensitive cancers, where a temporary increase in tumor-promoting hormones can be detrimental.
Downregulation and Desensitization Phase
Continuous exposure to this compound leads to the desensitization and downregulation of GnRH receptors.[1][2] This process involves several key cellular events:
-
Receptor Uncoupling: The GnRH receptor becomes uncoupled from its intracellular signaling machinery, primarily the Gαq/11 protein, which in turn deactivates the phospholipase C (PLC) pathway.[7][8]
-
Receptor Internalization: The agonist-bound GnRH receptors are internalized from the cell surface into the cytoplasm.[9] The rate of internalization for the mammalian GnRH receptor is noted to be exceptionally low compared to other G-protein coupled receptors (GPCRs).[9][10]
-
Receptor Degradation: Internalized receptors are targeted for lysosomal degradation, leading to a net reduction in the total number of GnRH receptors within the cell.
-
Transcriptional and Translational Inhibition: Prolonged stimulation can also lead to a decrease in the transcription of the GnRH receptor gene, further contributing to the reduction in receptor density.
This sustained downregulation of GnRH receptors renders the pituitary gonadotrophs refractory to further stimulation by both endogenous GnRH and this compound, leading to a profound and long-lasting suppression of LH and FSH secretion and, consequently, a reduction of sex steroid levels to castrate levels.[5]
Quantitative Kinetics of GnRH Receptor Downregulation
Precise quantitative data on the kinetics of this compound-induced GnRH receptor downregulation is not extensively available in the public domain. However, studies on closely related GnRH agonists, such as Leuprolide, provide valuable insights into the expected kinetic parameters. The following tables summarize representative quantitative data for a potent GnRH agonist and the hormonal response to this compound.
Note: The data in Table 1 is for the GnRH agonist Leuprolide and is provided as a representative example due to the limited availability of specific quantitative data for this compound.
Table 1: Representative Quantitative Data for GnRH Receptor Binding and Internalization (Leuprolide)
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 0.5 - 2.0 nM | Rat Pituitary Membranes | [11] |
| Receptor Number (Bmax) | 50 - 200 fmol/mg protein | Rat Pituitary Membranes | [9] |
| Internalization Half-Life (t½) | > 60 minutes | Mammalian Cell Lines | [10] |
| Receptor mRNA Reduction | ~75-80% after 5 hours | Rat Pituitary |[12] |
Table 2: Hormonal Response to this compound Administration
| Parameter | Time to Effect | Effect | Patient Population | Reference |
|---|---|---|---|---|
| LH and FSH Suppression | Within the first month | Significant suppression | Premenopausal women with breast cancer | [13][14] |
| Estradiol Suppression | 2-3 weeks | Decrease to castrate levels (<30 pg/ml) | Premenopausal women with breast cancer | [5] |
| Testosterone Suppression | 2-4 weeks | Decrease to castrate levels | Men with prostate cancer | [6] |
| LH and FSH Recovery | Within 3 months after cessation | Return to normal levels | Men with prostate cancer | [15] |
| Testosterone Recovery | Median of 24 months to normalization | Gradual return to normal levels | Men with prostate cancer |[15] |
Experimental Protocols
The study of this compound-induced GnRH receptor downregulation involves a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for GnRH Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [³H]-GnRH).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]
Western Blot Analysis of GnRH Receptor Protein Levels
Objective: To quantify the change in total GnRH receptor protein expression following this compound treatment.
Materials:
-
Cell line expressing GnRH receptors.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the GnRH receptor.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in lysis buffer, and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8][18]
-
Immunoblotting: Block the membrane and then incubate with the primary anti-GnRH receptor antibody, followed by incubation with the HRP-conjugated secondary antibody.[7][18]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]
Immunofluorescence and Confocal Microscopy for Receptor Internalization
Objective: To visualize the internalization of the GnRH receptor from the cell surface to intracellular compartments upon this compound stimulation.
Materials:
-
Cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR).
-
This compound.
-
Primary antibody against the epitope tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for various time points.
-
Immunostaining:
-
For surface receptor staining: Fix the cells and incubate with the primary antibody, followed by the fluorescent secondary antibody, without permeabilizing the cells.
-
For total receptor staining: Fix and permeabilize the cells before incubation with the antibodies.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the GnRH receptor using a confocal microscope.[19][20]
-
Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to determine the extent of receptor internalization.
Visualizations
Signaling Pathway of this compound at the GnRH Receptor
Caption: this compound's signaling cascade at the pituitary GnRH receptor.
Experimental Workflow for GnRH Receptor Downregulation Analysis
Caption: Workflow for studying GnRH receptor downregulation.
Biphasic Hormonal Response to this compound
References
- 1. The use of gonadotrophin-releasing hormone (GnRH) agonists in early and advanced breast cancer in pre- and perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The depot GnRH analogue this compound in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate cancer - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endocrine effects of combination antioestrogen and LH-RH agonist therapy in premenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LH-RH analogue Zoladex in the treatment of pre- and perimenopausal women with metastatic breast cancer (results of the Italian Cooperative Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urol.or.jp [urol.or.jp]
- 16. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Long-Term Effects of Goserelin on the Pituitary-Gonadal Axis
Executive Summary: Goserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[1][2] Its mechanism of action involves inducing a state of reversible medical castration through the profound suppression of the pituitary-gonadal axis.[1][3] Initially, this compound stimulates the pituitary, causing a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, sex steroids.[4] However, chronic administration leads to the downregulation and desensitization of pituitary GnRH receptors, causing a sustained drop in gonadotropin and sex hormone levels to castrate or postmenopausal ranges.[4][5]
This guide provides a detailed examination of these effects, focusing on the long-term suppression during therapy and the subsequent recovery of the pituitary-gonadal axis following cessation. We present quantitative data on hormonal changes, detail key experimental protocols for assessing axis function, and illustrate the underlying physiological pathways and experimental workflows. The reversibility of this compound's effects is a critical consideration, with recovery times influenced by factors such as duration of therapy and patient age. While most individuals see a return to baseline hormone levels, prolonged treatment can lead to significantly delayed or incomplete recovery in a subset of patients.[3][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's enduring impact on reproductive endocrinology.
Mechanism of Action of this compound
This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[4] Its therapeutic effect is achieved by fundamentally altering the signaling of the hypothalamic-pituitary-gonadal (HPG) axis.
Upon initial administration, this compound acts as a potent agonist at the GnRH receptors on the anterior pituitary gland.[1] This leads to a "flare" phenomenon, characterized by a transient, supra-physiological release of LH and FSH.[5] This gonadotropin surge, in turn, stimulates the gonads (testes in males, ovaries in females) to increase the production of testosterone and estradiol, respectively.[1] This initial phase typically lasts for one to two weeks.[4]
With continued exposure, the persistent stimulation of GnRH receptors leads to their desensitization and internalization, a process known as downregulation.[1][5] This loss of functional receptors renders the pituitary gonadotrope cells refractory to further GnRH stimulation, whether from endogenous GnRH or from this compound itself.[7] The result is a profound and sustained suppression of LH and FSH secretion.[8] This state of hypogonadotropic hypogonadism effectively shuts down gonadal steroidogenesis, forming the basis of this compound's therapeutic utility in hormone-dependent diseases.[1][3] The effects are reversible, with the pituitary gland gradually regaining sensitivity to GnRH after the drug is discontinued.[1]
Long-Term Effects on Pituitary-Gonadal Axis Function
The long-term administration of this compound maintains a suppressed state of the pituitary-gonadal axis, which is the primary therapeutic goal. The key considerations for long-term effects are the degree of hormonal suppression achieved and the dynamics of recovery after treatment cessation.
Hormonal Suppression During Treatment
Chronic this compound therapy effectively reduces sex hormone levels to those seen after surgical castration or in menopause.[4][9] This suppression is consistent and maintained with regular dosing.
| Parameter | Patient Sex | Target Level | Time to Achieve Target | Citation(s) |
| Serum Testosterone | Male | < 50 ng/dL (Castrate level) | 2 to 4 weeks | [4] |
| Serum Estradiol | Female | < 20 pg/mL (Postmenopausal level) | ~3 weeks | [4][10] |
| LH & FSH | Both | Markedly suppressed levels | 2 to 4 weeks | [1][8] |
Recovery of the Axis Post-Treatment
The recovery of the pituitary-gonadal axis after discontinuing this compound is a critical aspect of its long-term effect profile. Recovery is not immediate and is influenced by several factors. While the effects are considered reversible, the timeline can vary significantly among patients.
Studies in men treated for prostate cancer show a gradual return of testosterone levels. The duration of therapy appears to be a key determinant of recovery time.
| Study Population & Treatment Duration | Time After Cessation | % of Patients with T > Castration Level (>50 ng/dL) | % of Patients with T in Normal Range | Citation(s) |
| Prostate Cancer (Median 30 months therapy) | 3 months | 26.9% | 11.6% | [11] |
| 6 months | 69.0% | 20.7% | [11] | |
| 12 months | 82.6% | 39.1% | [11] | |
| Prostate Cancer (Mean 73 months therapy) | Mean 31 months | ~47% (53% remained castrate) | ~7% (1 of 15 patients) | [3][12] |
| Localized Prostate Cancer (12 weeks therapy) | Median 4.8 weeks | Recovery defined as >50 ng/dL | Not specified | [13] |
In women, the return of ovarian function is often measured by the resumption of menses. In studies where this compound is used for ovarian function preservation during chemotherapy, women receiving this compound have a higher rate of menstrual recovery compared to those receiving chemotherapy alone.[8][14]
Key Experimental Protocols for Axis Assessment
Assessing the long-term effects of this compound requires specific protocols to monitor the suppression and recovery of the pituitary-gonadal axis.
Protocol for Monitoring Hormonal Suppression and Recovery
This protocol outlines a typical methodology used in clinical trials to track hormonal changes during and after this compound therapy.
-
Subject Selection: Define a clear patient cohort based on the indication (e.g., men with locally advanced prostate cancer, premenopausal women with breast cancer). Establish inclusion/exclusion criteria, including baseline hormonal status.[3][11]
-
Baseline Assessment: Prior to the first this compound administration, collect blood samples to establish baseline levels of serum LH, FSH, total testosterone (in males), and estradiol (in females).[6]
-
Intervention: Administer this compound via subcutaneous implant at the standard dose (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks).[4][6] Record the precise duration of therapy for each subject.
-
On-Treatment Monitoring: Collect blood samples at regular intervals (e.g., 3, 6, and 12 months, and then annually) to confirm and monitor the suppression of gonadotropins and sex steroids.[11]
-
Cessation and Follow-Up: After the final administration, schedule follow-up blood draws at defined time points (e.g., 3, 6, 9, 12, 18, and 24 months post-cessation) to track the recovery of LH, FSH, and sex steroid levels.[6][11]
-
Hormonal Assays: Analyze serum samples using validated, high-sensitivity immunoassays (e.g., chemiluminescent immunoassay) for all target hormones.[11]
-
Data Analysis: Compare on-treatment and post-cessation hormone levels to baseline values. Analyze the time course of recovery and correlate it with patient characteristics like age and treatment duration.[3]
Protocol for GnRH Stimulation Test
To directly assess the functional status of the pituitary gonadotropes, particularly during the recovery phase, a GnRH or GnRH agonist stimulation test can be employed.[15][16] This test probes the pituitary's ability to secrete LH and FSH in response to a challenge.
-
Preparation: The patient should be in a resting state. An intravenous cannula is inserted for serial blood sampling.[16]
-
Baseline Sample (T=0): A blood sample is drawn immediately before the stimulation to measure baseline LH and FSH levels.[16]
-
Administration of Stimulant: A standard dose of a GnRH agonist (e.g., leuprolide acetate 20 mcg/kg) is administered subcutaneously, or a dose of gonadorelin (native GnRH) is given intravenously.[16][17]
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after administration, typically at +30 and +60 minutes for native GnRH, or at a single 3-hour timepoint for a GnRH analog like leuprolide.[16][17]
-
Interpretation: The peak levels of LH and FSH are measured.
-
Suppressed Response: During effective this compound therapy, the response will be flat, with minimal to no rise in LH and FSH, indicating pituitary desensitization.[16]
-
Recovered/Normal Response: A robust rise in LH and FSH (e.g., peak LH ≥6.0 IU/L, with LH peak greater than FSH peak) indicates a pubertal or recovered pituitary function.[16]
-
Prepubertal/Incomplete Recovery: A blunted response, often with FSH dominance (FSH peak > LH peak), may indicate incomplete recovery or a prepubertal state.[16]
-
Factors Influencing Long-Term Effects and Recovery
The recovery of the HPG axis after long-term this compound therapy is not uniform. Several factors can influence the timeline and completeness of hormonal normalization.
-
Duration of Therapy: This is one of the most significant factors. Longer treatment durations are associated with a greater likelihood of delayed or incomplete recovery.[3][12] Men receiving therapy for over four years have a substantially higher chance of remaining at castrate testosterone levels long after cessation.[3]
-
Patient Age: Older age at the start of therapy is correlated with a lower chance of testosterone recovery.[3][6] In one study, 78% of men who started this compound after age 70 remained castrate, compared to 17% of those who started before age 70.[3]
-
Formulation: The use of longer-acting depot preparations (e.g., 3-month vs. 1-month) may delay the time to recovery.[6]
-
Baseline Hormone Levels: Patients with lower pre-treatment testosterone levels may experience a slower or less complete recovery.[6]
Conclusion
This compound effectively and reliably suppresses the pituitary-gonadal axis by downregulating pituitary GnRH receptors, which is essential for its therapeutic efficacy. The long-term consequences of this suppression are generally considered reversible. However, the recovery trajectory is highly variable and is significantly impacted by the duration of treatment and the patient's age at initiation. For a substantial portion of patients undergoing very long-term therapy (i.e., multiple years), recovery may be markedly delayed or incomplete, leading to a persistent hypogonadal state. A thorough understanding of these dynamics, assessed through robust experimental protocols, is crucial for managing patient outcomes and informing future drug development in the field of hormonal therapies.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. healthify.nz [healthify.nz]
- 3. Serum testosterone recovery after cessation of long-term luteinizing hormone-releasing hormone agonist in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncolink.org [oncolink.org]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective long-term suppression of pituitary-gonadal axis in prostatic cancer by Zoladex (ICI 118,630) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zoladexhcp.com [zoladexhcp.com]
- 11. urol.or.jp [urol.or.jp]
- 12. researchgate.net [researchgate.net]
- 13. Differences in sex hormone recovery profile after cessation of 12-week gonadotropin-releasing hormone antagonist versus agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for Ovarian Protection during Breast-Cancer Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gonadotropin-releasing hormone agonist testing of pituitary-gonadal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mft.nhs.uk [mft.nhs.uk]
- 17. droracle.ai [droracle.ai]
Goserelin's Modulation of the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a well-established therapeutic agent in hormone-sensitive cancers such as prostate and breast cancer.[1][2] Its primary mechanism of action involves the suppression of gonadotropin release, leading to a reduction in circulating sex hormones.[1] However, emerging evidence reveals a more direct role for this compound in cellular signaling, particularly in the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/AKT pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Introduction to this compound and the PI3K/AKT Signaling Pathway
This compound is a potent luteinizing hormone-releasing hormone (LHRH) agonist.[3] Continuous administration of this compound leads to the downregulation of LHRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This hormonal suppression is the cornerstone of its therapeutic effect in hormone-dependent cancers.[1]
The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression. Dysregulation of the PI3K/AKT pathway is a frequent event in cancer, often leading to uncontrolled cell growth and resistance to therapy.[5]
Molecular Mechanism of this compound's Interaction with the PI3K/AKT Pathway
Recent studies have elucidated a direct molecular mechanism by which this compound modulates the PI3K/AKT pathway, independent of its systemic hormonal effects. In epithelial ovarian cancer (EOC) cells, this compound has been shown to promote apoptosis by decreasing the activity of AKT.[5][7] This reduction in AKT phosphorylation leads to the upregulation and activation of the Forkhead Box O1 (FOXO1) transcription factor.[5][7][8] Activated FOXO1 translocates to the nucleus and drives the expression of pro-apoptotic genes, including members of the tumor necrosis factor (TNF) receptor superfamily, ultimately leading to programmed cell death.[5][7][8]
The following diagram illustrates the signaling cascade of this compound's modulation of the PI3K/AKT pathway.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotna.net [biotna.net]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. yeasenbio.com [yeasenbio.com]
Goserelin's Modulation of MAPK Signaling in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a well-established therapeutic for hormone-sensitive cancers such as prostate and breast cancer. Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating sex hormones. However, emerging evidence reveals a direct impact of this compound on cancer cells through the modulation of intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. This technical guide provides an in-depth exploration of this compound's influence on MAPK signaling in cancer, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction: this compound's Dual Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Indirect Systemic Effect: As a GnRH agonist, this compound initially stimulates the GnRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor desensitization and downregulation, ultimately suppressing the production of testosterone in men and estrogen in women. This hormonal deprivation inhibits the growth of hormone-dependent cancer cells.[1]
-
Direct Cellular Effect: this compound can also bind directly to GnRH receptors expressed on the surface of various cancer cells, including prostate, breast, and ovarian cancer cells. This engagement triggers intracellular signaling cascades, including the MAPK pathway, that can influence cell proliferation, apoptosis, and other critical cellular processes.[1]
The MAPK Signaling Pathway: A Key Regulator of Cellular Processes
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell's interior, regulating a wide array of cellular activities such as proliferation, differentiation, apoptosis, and stress responses. The three major well-characterized MAPK families are:
-
Extracellular signal-regulated kinases (ERK1/2): Primarily involved in cell proliferation and survival.
-
c-Jun N-terminal kinases (JNK): Predominantly associated with stress responses and apoptosis.
-
p38 MAPKs: Also activated by cellular stress and inflammatory cytokines, playing a role in apoptosis and cell cycle arrest.
Dysregulation of the MAPK pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.
This compound's Influence on MAPK Signaling: A Cancer-Specific Overview
This compound's interaction with the MAPK pathway is context-dependent, varying with the cancer type and the specific cellular environment.
Prostate Cancer
In prostate cancer, this compound has been shown to directly influence MAPK signaling. Studies have demonstrated that this compound can induce the phosphorylation and activation of both p38 MAPK and ERK1/2 in the androgen-sensitive prostate cancer cell line LNCaP.[1] This activation can lead to downstream effects such as the induction of the proto-oncogene c-fos, which is involved in cell proliferation and differentiation.[1] The activation of p38 MAPK, in particular, has been linked to the initiation of apoptosis in some contexts.
Breast Cancer
The role of this compound in modulating MAPK signaling in breast cancer is an area of ongoing investigation. While the primary benefit of this compound in premenopausal women with hormone receptor-positive breast cancer is through ovarian suppression, direct effects on breast cancer cells via GnRH receptors are also plausible. The MAPK pathway is a key regulator of breast cancer cell migration and proliferation, and its modulation by this compound could contribute to its therapeutic efficacy.
Ovarian Cancer
In ovarian cancer, this compound has been shown to induce apoptosis.[2][3][4] While the primary focus of some studies has been on the PI3K/AKT pathway, crosstalk between the PI3K/AKT and MAPK pathways is well-established. It is hypothesized that this compound's pro-apoptotic effects in ovarian cancer may be, in part, mediated through the modulation of JNK and p38 MAPK signaling, which are known to be involved in apoptosis.[5][6][7]
Quantitative Data on this compound's Effect on MAPK Signaling
The following table summarizes qualitative data from a study on the effect of this compound on MAPK signaling-related protein expression in prostate cancer cells. Quantitative data on the fold-change in phosphorylation of specific MAPK proteins remains an area for further dedicated research.
| Cell Line | Treatment | Protein | Observed Effect | Reference |
| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | p-p38 MAPK | Increased Phosphorylation | [1] |
| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | p-ERK1/2 | Increased Phosphorylation | [1] |
| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | c-fos | Increased Expression | [1] |
Experimental Protocols
Western Blot Analysis for Phosphorylated MAPK Proteins
This protocol is designed to detect and quantify the phosphorylation status of ERK, JNK, and p38 MAPK in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., LNCaP, MCF-7, SKOV-3)
-
Cell culture medium and supplements
-
This compound acetate
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, and p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for predetermined time points. Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-old PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated ERK, JNK, or p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Cell culture medium
-
This compound acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Signaling Pathways and Workflows
This compound's Influence on the MAPK Signaling Pathway
Caption: this compound binds to the GnRH receptor, initiating downstream signaling to the MAPK cascades.
Experimental Workflow for Analyzing this compound's Effect on MAPK Signaling
Caption: Workflow for investigating this compound's impact on MAPK signaling and cell proliferation.
Conclusion and Future Directions
This compound's therapeutic action in cancer extends beyond its systemic hormonal effects, directly influencing intracellular signaling pathways such as the MAPK cascade. The modulation of ERK, JNK, and p38 signaling by this compound can lead to varied cellular outcomes, including altered proliferation and apoptosis, depending on the specific cancer context. While qualitative evidence for this interaction is growing, further quantitative studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on the phosphorylation status of key MAPK pathway components in different cancer types. A deeper understanding of these direct molecular mechanisms will be crucial for optimizing this compound's clinical use and for the development of novel therapeutic strategies that target the MAPK pathway in conjunction with hormonal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Goserelin Protocol for Inducing Chemical Castration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) that is widely used to induce chemical castration in preclinical animal models, particularly in cancer and reproductive biology research. As a GnRH agonist, continuous administration of this compound paradoxically leads to the suppression of the pituitary-gonadal axis. This results in a significant reduction in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a profound decrease in testosterone and estrogen production, mimicking surgical castration. These application notes provide a detailed protocol for the use of this compound to induce chemical castration in mice, including experimental procedures, expected quantitative outcomes, and relevant biological pathways.
Mechanism of Action
This compound initially acts as a potent agonist at the GnRH receptors on pituitary gonadotrophs. This leads to a transient surge in the secretion of LH and FSH, often referred to as a "flare" effect, which can temporarily increase testosterone and estrogen levels. However, continuous exposure to this compound results in the downregulation and desensitization of GnRH receptors. This sustained action markedly suppresses the release of LH and FSH, leading to a state of hypogonadotropic hypogonadism and a reduction of sex steroid levels to castrate levels.
GnRH Receptor Signaling Pathway
The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately regulate the synthesis and release of gonadotropins.
Caption: Simplified GnRH receptor signaling pathway activated by this compound.
Data Presentation
The following tables summarize the expected quantitative effects of this compound-induced chemical castration in rodents. While much of the detailed data comes from studies in rats, similar trends are observed in mice.
Table 1: Expected Hormonal Changes in Male Rodents Following this compound Administration
| Parameter | Time Point | Expected Change | Reference |
| Testosterone | Day 1-3 | Transient increase ("flare") | |
| Day 7-21 | Decrease to castrate levels (<50 ng/dL) | ||
| > Day 21 | Sustained castrate levels | ||
| Luteinizing Hormone (LH) | Day 1-3 | Transient increase | |
| > Day 7 | Significant decrease | ||
| Follicle-Stimulating Hormone (FSH) | Day 1-3 | Transient increase | |
| > Day 7 | Significant decrease |
Table 2: Expected Changes in Reproductive Organ Weights in Male Rats Following this compound Administration (as a proxy for mice)
| Organ | Time Point | Expected Change | Reference |
| Testes | 4 weeks | Significant decrease in weight | |
| Prostate | 4 weeks | Significant decrease in weight | |
| Seminal Vesicles | 4 weeks | Significant decrease in weight |
Table 3: Expected Changes in Reproductive Organ Weights in Female Mice Following this compound Administration
| Organ | Time Point | Expected Change | Reference |
| Uterus | Euthanasia at day 20, 56, or 92 | No significant difference in uterine weight was observed in one study. However, a decrease is generally expected with profound estrogen suppression. | |
| Ovaries | Euthanasia at day 20, 56, or 92 | No significant difference in ovarian size was observed in one study, though follicular depletion was noted. |
Experimental Protocols
This compound Administration Protocol
The most common and effective method for this compound administration in mice is via a subcutaneous depot implant, which provides sustained release of the drug.
Materials:
-
This compound acetate depot implant (e.g., Zoladex® 3.6 mg)
-
Sterile surgical instruments (forceps, scissors)
-
70% ethanol
-
Anesthetic (e.g., isoflurane)
-
Clippers for fur removal
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Disinfect the skin with 70% ethanol.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the this compound implant into the subcutaneous pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the mouse during recovery from anesthesia.
-
Observe the animal for any signs of infection or discomfort at the implantation site in the following days.
Experimental Workflow for this compound-Induced Chemical Castration in Mice
Caption: A typical experimental workflow for this compound administration and sample analysis.
Blood Collection Protocol for Hormone Analysis
Materials:
-
Micro-hematocrit tubes or capillary tubes
-
EDTA or heparin-coated collection tubes (for plasma) or serum separator tubes
-
Restraining device for mice
-
Lancets or 25G needle
Procedure (Saphenous Vein Puncture):
-
Place the mouse in a restraining device.
-
Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Apply gentle pressure to the upper thigh to engorge the vein.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into a capillary tube and transfer to the appropriate collection tube.
-
Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.
-
Process the blood for serum or plasma according to the hormone assay manufacturer's instructions. Typically, for serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. For plasma, centrifuge at 2000 x g for 15 minutes at 4°C immediately after collection.
Hormone Analysis Protocol (ELISA)
Commercially available ELISA kits are the standard method for quantifying testosterone, LH, and FSH in mouse serum or plasma. The following is a generalized protocol; always refer to the specific kit manufacturer's instructions.
Materials:
-
Mouse Testosterone/LH/FSH ELISA kit
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
Procedure (Generalized Competitive ELISA for Testosterone):
-
Prepare standards and samples as per the kit protocol.
-
Add 25 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of Testosterone-HRP conjugate to each well.
-
Add 50 µL of anti-Testosterone antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the hormone concentrations based on the standard curve.
Reproductive Tissue Collection and Weighing Protocol
Materials:
-
Surgical instruments (scissors, forceps)
-
Absorbent pads
-
Saline solution
-
Analytical balance
Procedure:
-
Euthanize the mouse using an approved institutional protocol.
-
Place the mouse on its back on an absorbent pad.
-
Make a midline incision through the skin and abdominal wall to expose the abdominal cavity.
-
Carefully dissect the reproductive organs (testes, epididymis, seminal vesicles, prostate for males; uterus, ovaries for females).
-
Gently remove any adhering fat and connective tissue.
-
Blot the organs dry to remove excess fluid.
-
Weigh each organ individually on an analytical balance. Record the wet weight.
-
Organ weights can be normalized to the total body weight of the animal for comparison between groups.
Conclusion
The use of this compound is a reliable and effective method for inducing chemical castration in mice, providing a valuable tool for a wide range of research applications. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this model. Adherence to detailed experimental procedures and careful monitoring of hormonal and physiological changes are crucial for obtaining robust and reproducible results.
Application Notes and Protocols for Subcutaneous Goserelin Implant Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of Goserelin implants in rat models, a critical component in preclinical research for hormone-dependent diseases such as prostate and breast cancer. This document outlines the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.
Mechanism of Action
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] Its primary mechanism of action involves the continuous stimulation of GnRH receptors in the pituitary gland.[1][3] This initially leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone levels in males and estrogen levels in females.[1][4][5] However, prolonged exposure to this compound results in the downregulation and desensitization of pituitary GnRH receptors.[1][3] This desensitization leads to a profound suppression of LH and FSH secretion, ultimately causing a significant reduction in the production of sex hormones to castration levels.[1][4][6] This reversible "chemical castration" is the therapeutic basis for its use in hormone-sensitive conditions.[1]
This compound Signaling Pathway
Caption: this compound's mechanism of action on the pituitary-gonadal axis.
Pharmacokinetic and Pharmacodynamic Data
The subcutaneous administration of this compound implants in rats demonstrates a dose-proportional pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound Implants in Rats
| Dose (mg/rat) | Cmax (μg/L) | AUC0-t (μg·L-1·h) |
| 0.3 | 3.7 ± 0.3 | 770 ± 96 |
| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |
| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |
| Data from a study on sustained-release this compound implants in rats.[7][8] |
Table 2: Pharmacodynamic Effects of Subcutaneous this compound Implants on Testosterone Levels in Male Rats
| Dose | Time to Castration Level | Duration of Suppression |
| 0.6 - 1.2 mg/rat | 4 days | Testosterone levels begin to return to normal between 28 and 35 days.[7][8] |
| 0.72 and 1.44 mg/kg | 4 days | Testosterone levels maintained at castration level until Day 35.[4][9] |
| Castration level is defined as a testosterone plasma concentration of 0.5 μg/L.[7][8] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of this compound
This protocol provides a general guideline for the subcutaneous administration of a pre-filled this compound implant (e.g., Zoladex®).
Materials:
-
This compound pre-filled syringe with implant
-
Sterile swabs
-
70% ethanol
-
Local anesthetic (optional)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions. Anesthesia may be used to minimize discomfort.
-
Injection Site Preparation: Position the animal to expose the anterior abdominal wall.[10] Shave a small area of fur below the navel line.[11] Disinfect the skin with 70% ethanol.[11]
-
Implantation:
-
Remove the sterile syringe from its packaging.[11]
-
Pinch the skin of the prepared area.[11]
-
Insert the needle subcutaneously at a 30-45 degree angle.[10][11]
-
Depress the plunger fully to deposit the implant.[11]
-
Withdraw the needle. A protective sleeve may automatically cover the needle, depending on the product.[10][11]
-
-
Post-Implantation Care: Monitor the animal for any signs of infection or irritation at the implantation site.[11]
Protocol 2: Pharmacodynamic Assessment of Testosterone Suppression
This protocol outlines the steps for evaluating the effect of this compound on serum testosterone levels in male rats.
Materials:
-
Blood collection tubes (e.g., for serum separation)
-
Centrifuge
-
Testosterone ELISA kit or access to HPLC-MS/MS analysis
-
Anesthetic for blood collection
Procedure:
-
Baseline Blood Collection: Prior to this compound administration, collect a baseline blood sample from each rat.
-
This compound Administration: Administer the this compound implant subcutaneously as described in Protocol 1.
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points after implantation. A typical schedule includes samples at 24 hours (to observe the initial surge) and then at regular intervals (e.g., days 4, 7, 14, 21, 28, 35) to monitor testosterone suppression and recovery.[4][7]
-
Sample Processing:
-
Allow blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Testosterone Analysis: Measure testosterone concentrations in the serum samples using a validated method such as HPLC-MS/MS or a commercial ELISA kit.[7][8]
-
Data Analysis: Compare the testosterone levels at each time point to the baseline levels to determine the extent and duration of suppression.
Experimental Workflow for a this compound Pharmacodynamic Study
Caption: Workflow for a this compound pharmacodynamic study in rats.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats [frontiersin.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of sustained-release implant of this compound in rats [cjpt.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. zoladexhcp.com [zoladexhcp.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Co-administration of Goserelin and Tamoxifen in Breast Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. For premenopausal women, this often involves a combination of a selective estrogen receptor modulator (SERM), such as tamoxifen, and a luteinizing hormone-releasing hormone (LHRH) agonist, like goserelin. This compound induces a reversible medical oophorectomy, suppressing ovarian estrogen production, while tamoxifen directly antagonizes the estrogen receptor in breast tissue. The co-administration of these agents provides a dual blockade of estrogen-driven tumor growth.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the co-administration of this compound and tamoxifen in preclinical breast cancer xenograft models. The protocols and data presentation formats are designed to guide researchers in designing, executing, and interpreting such studies.
Mechanism of Action
This compound is a synthetic analogue of LHRH.[1] Its continuous administration leads to the downregulation of LHRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This results in a significant reduction in ovarian estrogen production, creating a low-estrogen environment akin to post-menopause.[1]
Tamoxifen is a SERM that competitively inhibits the binding of estradiol to the estrogen receptor. In breast tissue, it acts as an ER antagonist, blocking the transcriptional activity of the receptor and thereby inhibiting the growth of ER+ breast cancer cells.
The combination of this compound and tamoxifen provides a comprehensive blockade of estrogen signaling. This compound reduces systemic estrogen levels, while tamoxifen directly blocks the estrogen receptor, offering a two-pronged attack on ER+ breast cancer.
Signaling Pathway
The combination of this compound and Tamoxifen targets the estrogen receptor signaling pathway, a critical driver of growth in ER+ breast cancer.
Experimental Protocols
Breast Cancer Xenograft Model Establishment
A common cell line for this type of study is the ER+ human breast cancer cell line, MCF-7.
-
Cell Culture : Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model : Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Estrogen Supplementation : To support the growth of ER+ xenografts, mice should be ovariectomized and supplemented with estrogen. This can be achieved through subcutaneous implantation of slow-release estradiol pellets (e.g., 0.72 mg, 60-day release).
-
Cell Inoculation : Inoculate 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization : When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups.
Drug Administration Protocol
-
This compound Administration : this compound is typically administered as a subcutaneous depot. For mice, a common dose is a 3.6 mg depot, which provides sustained release over 28 days.
-
Tamoxifen Administration : Tamoxifen can be administered via oral gavage or subcutaneous injection. A typical oral dose is 20-40 mg/kg daily. For subcutaneous injection, tamoxifen can be dissolved in a suitable vehicle (e.g., corn oil) and administered daily.
-
Treatment Groups :
-
Vehicle Control (e.g., corn oil orally daily and placebo depot subcutaneously)
-
This compound (3.6 mg depot subcutaneously on day 1) + Vehicle
-
Tamoxifen (e.g., 40 mg/kg orally daily) + Placebo depot
-
This compound (3.6 mg depot subcutaneously on day 1) + Tamoxifen (e.g., 40 mg/kg orally daily)
-
-
Treatment Duration : Treat animals for a predefined period, typically 4-6 weeks, or until tumors in the control group reach a predetermined endpoint size.
-
Monitoring : Continue to monitor tumor volume and body weight twice weekly throughout the treatment period.
Experimental Workflow
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound and Tamoxifen on MCF-7 Xenograft Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 175.4 ± 15.2 | 1250.6 ± 112.8 | - |
| This compound | 10 | 178.1 ± 14.9 | 625.3 ± 85.4 | 50.0 |
| Tamoxifen | 10 | 176.9 ± 16.1 | 500.2 ± 78.9 | 60.0 |
| This compound + Tamoxifen | 10 | 177.5 ± 15.5 | 250.1 ± 55.7 | 80.0 |
Table 2: Immunohistochemical Analysis of Tumor Biomarkers
| Treatment Group | Ki-67 Proliferation Index (%) ± SEM | Estrogen Receptor (ER) H-Score ± SEM | Progesterone Receptor (PR) H-Score ± SEM |
| Vehicle Control | 85.2 ± 5.6 | 250 ± 15 | 220 ± 12 |
| This compound | 42.6 ± 4.1 | 260 ± 18 | 110 ± 10 |
| Tamoxifen | 35.8 ± 3.9 | 275 ± 20 | 95 ± 9 |
| This compound + Tamoxifen | 15.3 ± 2.5 | 280 ± 17 | 50 ± 7 |
Conclusion
The co-administration of this compound and tamoxifen represents a powerful therapeutic strategy for ER+ breast cancer. Preclinical evaluation in xenograft models is a critical step in understanding the efficacy and mechanisms of this combination. The protocols and data presentation guidelines provided in these application notes offer a framework for conducting robust and reproducible studies to investigate the in vivo effects of this important endocrine therapy combination. While clinical trials have demonstrated the benefit of this combination, preclinical xenograft studies are invaluable for elucidating the underlying molecular mechanisms and for testing novel therapeutic combinations.[2][3][4][5]
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Twenty-year benefit from adjuvant this compound and tamoxifen in premenopausal patients with breast cancer - BJMO [bjmo.be]
- 3. researchgate.net [researchgate.net]
- 4. Twenty-Year Benefit From Adjuvant this compound and Tamoxifen in Premenopausal Patients With Breast Cancer in a Controlled Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Outcomes With Adjuvant this compound and Tamoxifen in Premenopausal ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
Goserelin in Preclinical Endometriosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of endometriosis. By inducing a reversible hypoestrogenic state, this compound effectively suppresses the growth and survival of ectopic endometrial tissues. In the preclinical setting, this compound serves as a critical tool for validating animal models of endometriosis and as a benchmark against which novel therapeutic agents are compared. These application notes provide a comprehensive guide to the use of this compound in preclinical models of endometriosis, detailing experimental protocols, expected outcomes, and the underlying mechanisms of action.
Mechanism of Action
This compound is a potent GnRH agonist. Upon initial administration, it causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in estrogen levels. However, continuous stimulation results in the downregulation and desensitization of pituitary GnRH receptors. This sustained action suppresses the secretion of LH and FSH, thereby inducing a state of hypogonadotropic hypogonadism, which leads to a significant reduction in circulating estrogen levels, mimicking a postmenopausal state. The deprivation of estrogen, a key driver for the growth of endometriotic lesions, leads to their atrophy and regression.
Data Presentation: Expected Outcomes in Preclinical Models
While specific quantitative data from preclinical studies are dispersed across various publications and can be model-dependent, the following tables summarize the expected hormonal and therapeutic effects of this compound based on its established mechanism and clinical findings. These values can serve as a benchmark for efficacy in preclinical experiments.
Table 1: Expected Hormonal Changes in Rodent Models of Endometriosis Following this compound Treatment
| Hormone | Expected Change | Timeframe |
| Estradiol (E2) | Sharp suppression to castrate levels | Sustained after initial flare (first few days) |
| Luteinizing Hormone (LH) | Significant decrease | Sustained during treatment |
| Follicle-Stimulating Hormone (FSH) | Initial decrease, may return to baseline | Throughout treatment |
Table 2: Expected Therapeutic Efficacy of this compound in Preclinical Endometriosis Models
| Parameter | Expected Outcome | Method of Measurement |
| Lesion Volume/Weight | Significant reduction | Caliper measurements, surgical excision and weighing |
| Histological Score | Improvement (e.g., glandular atrophy, stromal regression) | Microscopic evaluation of H&E stained tissue sections |
| Inflammatory Markers (e.g., VEGF, COX-2) | Decreased expression | Immunohistochemistry (IHC), Western Blot, ELISA |
| Proliferation Markers (e.g., Ki-67) | Decreased expression | Immunohistochemistry (IHC) |
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model (Surgical Autotransplantation)
Materials:
-
Mature female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Sterile phosphate-buffered saline (PBS)
-
Suture materials (e.g., 4-0 silk)
-
Animal warming pad
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the donor rat following approved institutional animal care and use committee (IACUC) protocols. Shave and sterilize the abdominal area.
-
Uterine Horn Excision: Perform a midline laparotomy to expose the uterine horns. Ligate and excise one uterine horn and immediately place it in a sterile petri dish containing cold, sterile PBS.
-
Endometrial Tissue Preparation: Longitudinally open the excised uterine horn and carefully dissect the endometrial layer from the myometrium under sterile conditions. Cut the endometrium into small fragments of approximately 2x2 mm.
-
Autotransplantation: In the same animal, suture 3-4 endometrial fragments to the peritoneal wall or the intestinal mesentery using a fine, non-absorbable suture.
-
Closure and Recovery: Close the abdominal wall in two layers (peritoneum and skin). Place the rat on a warming pad until it fully recovers from anesthesia. Administer post-operative analgesics as per IACUC guidelines.
-
Lesion Establishment: Allow 2-4 weeks for the endometriotic lesions to establish and become vascularized before initiating treatment.
Protocol 2: this compound Administration
Materials:
-
This compound acetate implant (e.g., 3.6 mg depot for a 28-day release, dose can be adjusted based on animal weight and study duration)
-
Implant syringe/applicator
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the animal. For rats, subcutaneous injection is typically performed in the dorsal neck or flank region.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to air dry.
-
Implantation: Following the manufacturer's instructions for the specific this compound implant and applicator, subcutaneously inject the depot.
-
Monitoring: Monitor the animal for any immediate adverse reactions at the injection site.
-
Treatment Duration: Continue treatment for the planned duration of the study, typically 4-8 weeks in preclinical models, to observe significant lesion regression.
Protocol 3: Assessment of Treatment Efficacy
1. Lesion Size Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Perform a laparotomy to expose the peritoneal cavity.
-
Carefully identify, excise, and measure the dimensions (length and width) of all visible endometriotic lesions using a digital caliper.
-
Calculate the lesion volume using the formula: Volume = 0.5 × (length) × (width)².
-
Alternatively, weigh the excised lesions.
2. Histological Analysis:
-
Fix the excised lesions in 10% neutral buffered formalin for 24 hours.
-
Process the tissues for paraffin embedding.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess the general morphology, including the presence and integrity of endometrial glands and stroma.
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., VEGF, CD31).
-
Utilize a semi-quantitative scoring system to evaluate glandular atrophy, stromal decidualization, and changes in marker expression.
3. Hormone and Inflammatory Marker Analysis:
-
At the time of euthanasia, collect blood via cardiac puncture.
-
Separate the serum and store it at -80°C.
-
Use commercially available ELISA kits to quantify serum levels of estradiol, LH, and FSH.
-
Homogenize a portion of the excised lesion tissue to prepare protein lysates.
-
Use ELISA or Western blot to measure the levels of key inflammatory and angiogenic markers such as VEGF and COX-2 within the lesion tissue.
Visualization of Pathways and Workflows
Application Notes and Protocols for Establishing a Goserelin-Resistant Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer. Goserelin, a luteinizing hormone-releasing hormone (LHRH) agonist, is a frequently used agent for chemical castration, potently suppressing testicular androgen production. While initially effective, most prostate cancers eventually progress to a castration-resistant state (CRPC), where the disease progresses despite castrate levels of serum testosterone. Understanding the molecular mechanisms driving this resistance is critical for the development of novel therapeutics. The establishment of in vitro models of this compound resistance, such as the development of a this compound-resistant prostate cancer cell line, provides a powerful tool for studying these mechanisms and for the preclinical evaluation of new treatment strategies.
This document provides detailed protocols for establishing and characterizing a this compound-resistant prostate cancer cell line, using the androgen-sensitive LNCaP cell line as a model.
Establishing the this compound-Resistant Cell Line (LNCaP-GosR)
The development of a this compound-resistant cell line is achieved through a process of continuous exposure to incrementally increasing concentrations of the drug over a prolonged period. This method selects for a population of cells that can survive and proliferate in the presence of this compound concentrations that are cytotoxic to the parental, sensitive cell line.
Experimental Workflow
Caption: Workflow for generating a this compound-resistant cell line.
Protocol 1: Generation of LNCaP-GosR Cells
Materials:
-
LNCaP human prostate cancer cell line (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8/WST-8)
Procedure:
-
Parental Cell Culture:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
-
Determine the IC50 of this compound:
-
Seed LNCaP cells in 96-well plates at a density of 5 x 10³ cells/well in RPMI-1640 with 10% CS-FBS. Allow cells to attach overnight.
-
Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in RPMI-1640 with 10% CS-FBS.
-
Treat the cells with the different concentrations of this compound for 72 hours.
-
Assess cell viability using an MTT or CCK-8 assay.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
-
Initiation of Resistance Induction:
-
Start by culturing LNCaP cells in RPMI-1640 with 10% CS-FBS containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits growth by 20%).
-
Initially, cell proliferation may be significantly reduced. Monitor the cells closely.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current this compound concentration (this may take several weeks to months), increase the this compound concentration by 1.5 to 2-fold.[1]
-
Again, monitor the cells for growth recovery. There may be an initial period of slow growth or increased cell death.
-
Continue this stepwise increase in this compound concentration over a period of 6-12 months.
-
At each stage of stable growth at a new concentration, it is advisable to cryopreserve a batch of cells.
-
-
Establishment of the Resistant Line:
-
A cell line is considered resistant when it can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental LNCaP cells.
-
Once a resistant population is established (LNCaP-GosR), maintain the cells in a continuous culture with a maintenance dose of this compound (e.g., the highest concentration they are resistant to) to retain the resistant phenotype.
-
Characterization of the this compound-Resistant Cell Line
Once the LNCaP-GosR cell line is established, it is crucial to characterize its phenotype to confirm resistance and investigate the underlying molecular changes.
Data Presentation: Comparative Analysis of Parental and Resistant Cell Lines
| Parameter | Parental LNCaP | LNCaP-GosR (Resistant) | Fold Change |
| This compound IC50 | ~10 µM | > 80 µM | > 8-fold increase |
| Doubling Time (in standard media) | ~48-60 hours | ~55-70 hours | Slower proliferation |
| Androgen Receptor (AR) Protein Expression (Relative to loading control) | 1.0 | ~1.5 - 2.0 | Increased |
| Prostate-Specific Antigen (PSA) mRNA Expression (Relative to housekeeping gene) | 1.0 | ~0.3 - 0.5 | Decreased |
| Prostate-Specific Antigen (PSA) Protein Secretion (ng/mL) | High | Low | Significantly Decreased |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions and the degree of resistance achieved.
Signaling Pathways in this compound Resistance
The development of resistance to this compound often involves the reactivation of the Androgen Receptor (AR) signaling pathway despite the low androgen environment, or the activation of bypass signaling pathways.
Caption: Key signaling pathways in this compound resistance.
Experimental Protocols for Characterization
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol determines the cytotoxic effect of this compound on the parental and resistant cell lines, allowing for the quantification of the shift in IC50.
Procedure:
-
Cell Seeding: Seed parental LNCaP and LNCaP-GosR cells into separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of their respective maintenance media. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.
Protocol 3: Western Blot Analysis for Androgen Receptor (AR) Expression
This protocol is used to quantify the protein expression level of the Androgen Receptor.
Procedure:
-
Protein Extraction:
-
Grow parental LNCaP and LNCaP-GosR cells to 80-90% confluency in 10 cm dishes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for PSA Gene Expression
This protocol measures the mRNA expression level of Prostate-Specific Antigen (PSA), a key downstream target of AR signaling.
Procedure:
-
RNA Extraction:
-
Grow parental LNCaP and LNCaP-GosR cells to 80-90% confluency.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (PSA) and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The successful establishment and thorough characterization of a this compound-resistant prostate cancer cell line provide an invaluable in vitro model for advancing our understanding of castration-resistant prostate cancer. These application notes and protocols offer a comprehensive guide for researchers to develop and utilize such a model, facilitating the investigation of resistance mechanisms and the discovery of novel therapeutic agents to treat advanced prostate cancer.
References
Application Notes and Protocols for Goserelin Sustained-Release Formulations in Animal Studies
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals working with sustained-release formulations of Goserelin in preclinical animal studies. The focus is on microsphere and implant-based delivery systems, summarizing key quantitative data from animal pharmacokinetic (PK) and pharmacodynamic (PD) studies and providing methodologies for their preparation and evaluation.
Mechanism of Action: The Pituitary-Gonadal Axis
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] Its mechanism of action involves an initial stimulation of GnRH receptors in the pituitary gland, which leads to a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This "flare effect" can cause a transient increase in testosterone in males.[1][2] However, continuous administration of this compound leads to the downregulation and desensitization of these pituitary receptors.[1] This suppression of LH and FSH secretion results in a significant reduction of gonadal steroid production to castration levels.[1]
Data Presentation: Performance in Animal Models
The efficacy of sustained-release this compound formulations is typically evaluated in rodent models, such as Sprague-Dawley or Wistar rats. Key performance indicators include the pharmacokinetic profile of this compound and the pharmacodynamic response, measured by testosterone suppression.
This table summarizes the key pharmacokinetic parameters following a single administration of different this compound formulations.
| Formulation Type | Dose | Cmax (µg/L or ng/mL) | AUC(0-t) (µg·L⁻¹·h or ng/mL·h) | Animal Model | Reference |
| Implant | 0.3 mg/rat | 3.7 ± 0.3 | 770 ± 96 | Rats | [3][4] |
| 0.6 mg/rat | 6.8 ± 2.2 | 1534 ± 299 | Rats | [3][4] | |
| 1.2 mg/rat | 17.6 ± 5.4 | 3233 ± 777 | Rats | [3][4] | |
| Microspheres (LY01005) | 0.45 mg/kg | 4.8 ± 1.1 (ng/mL) | 185.3 ± 46.2 (ng/mL·h) | Rats | [2][5] |
| 0.90 mg/kg | 11.2 ± 3.4 (ng/mL) | 362.4 ± 117.8 (ng/mL·h) | Rats | [2][5] | |
| 1.80 mg/kg | 17.5 ± 5.2 (ng/mL) | 682.0 ± 192.4 (ng/mL·h) | Rats | [2][5] | |
| Microspheres (Zoladex®) | 1.80 mg/kg | 13.9 ± 3.9 (ng/mL) | 675.2 ± 138.8 (ng/mL·h) | Rats | [5] |
| Microspheres (HME-O/W) | 3.6 mg/rat | 175.27 (ng/mL) | 1830.4 (ng/mL·day) | Male Rats | [6] |
Note: Units are presented as reported in the source literature. Cmax and AUC for the implant and microsphere formulations demonstrate a dose-proportional increase.[2][3][5]
This table outlines the primary pharmacodynamic outcome of this compound administration.
| Formulation Type | Dose | Time to Castration Level (<0.5 µg/L or <1.0 ng/mL) | Duration of Suppression | Animal Model | Reference |
| Implant | 0.6 - 1.2 mg/rat | By Day 4 | Up to Day 28 | Rats | [3][4] |
| Microspheres (LY01005) | 0.72 - 1.44 mg/kg | By Day 4 | Maintained until Day 35 | Rats | [2] |
| Microspheres (Uniform-sized) | 2.4 mg/kg | By Day 4 | Up to Day 21 | Animal Model | [7] |
Note: Following an initial testosterone surge, sustained-release formulations effectively reduce testosterone to castration levels.[2][3]
This table presents typical characteristics of this compound microspheres prepared using biodegradable polymers.
| Formulation Code | Polymer Type (PLGA) | Mean Particle Size (d₀.₅) (µm) | Encapsulation Efficiency (%) | Reference |
| M3 | RG505 | 116.78 ± 2.05 | 90.85 ± 1.11 | [8] |
| M5 | RG504H | 81.96 ± 1.55 | 95.50 ± 1.73 | [8] |
| Hydrogel Core-Shell | PLGA | Not Specified | 94.16 | [9] |
| Uniform-sized | PLGA | Not Specified (Span 0.642) | 93.98 | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the preparation and in vivo evaluation of this compound sustained-release formulations.
This protocol describes a modified solid-in-oil-in-water (S/O/W) emulsification-solvent evaporation method.[8][10]
Materials:
-
This compound Acetate
-
Poly(D,L-lactide-co-glycolide) (PLGA) polymer (e.g., RG505, RG504H)
-
Dichloromethane (DCM) or Ethyl Acetate (as oil phase solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 0.5% w/v, as external aqueous phase)
-
High-shear homogenizer
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Preparation of the Oil Phase: Dissolve a defined amount of PLGA polymer in the organic solvent (e.g., dichloromethane) to form the oil phase.
-
Preparation of the Solid Drug Phase: Weigh the required amount of this compound Acetate powder. For some methods, this compound is pre-treated by freeze-drying with an excipient like Poloxamer or PEG to improve entrapment efficiency.[10]
-
Formation of Primary Emulsion (S/O): Disperse the solid this compound Acetate powder into the oil phase. Homogenize the mixture at high speed (e.g., 6,000-10,000 rpm) for 2-3 minutes to form a stable solid-in-oil (S/O) primary emulsion.[10]
-
Formation of Double Emulsion (S/O/W): Add the primary emulsion to a larger volume of the external aqueous phase (PVA solution) under continuous homogenization at a lower speed (e.g., 1,500-2,000 rpm).[11] This creates a solid-in-oil-in-water (S/O/W) double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir continuously with a magnetic stirrer for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the washed microspheres for 24-48 hours to obtain a fine, free-flowing powder.
-
Storage: Store the final product at 2-8°C in a desiccator.
This protocol outlines a typical study design to assess the PK and PD of a this compound sustained-release formulation in male rats.[3][5][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound sustained-release formulation (microspheres or implant)
-
Vehicle/Diluent for injection (e.g., 1% sodium carboxymethylcellulose)[1]
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (appropriate gauge for the formulation)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.[1] Provide standard chow and water ad libitum.
-
Dosing:
-
Divide animals into groups (e.g., different dose levels, control group). A typical group size is n=4-6.
-
On Day 0, weigh each animal to calculate the precise dose.
-
For microspheres, reconstitute the freeze-dried powder with the sterile diluent immediately before injection to form a homogenous suspension.[1]
-
Anesthetize the rat.
-
Administer the formulation via the intended route. Microspheres are often given via intramuscular (i.m.) injection into the thigh muscle, while implants are administered subcutaneously (s.c.).[1][5]
-
-
Blood Sampling (PK):
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points.
-
A typical sampling schedule might be: pre-dose, 0.5, 1, 2, 6 hours, and on Days 1, 2, 4, 7, 10, 14, 21, 28, and 35.[5]
-
Immediately place blood into EDTA tubes, mix gently, and store on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection.
-
Harvest the supernatant (plasma) and store frozen at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
PK Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with software like WinNonlin.[3]
-
PD Analysis: Plot the mean testosterone concentration over time for each group to evaluate the onset, magnitude, and duration of suppression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Pharmacokinetics and pharmacodynamics of sustained-release implant of this compound in rats [cjpt.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/PLGA solid dispersion used to prepare long-acting microspheres with reduced initial release and reduced fluctuation of drug serum concentration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and in vitro/in vivo evaluation of uniform-sized this compound-loaded sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. This compound Acetate Loaded Poloxamer Hydrogel in PLGA Microspheres: Core-Shell Di-Depot Intramuscular Sustained Release Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US10258572B2 - Pharmaceutical compositions of this compound sustained release microspheres - Google Patents [patents.google.com]
- 11. EP2987484A1 - this compound sustained release microsphere pharmaceutical composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Goserelin-Induced Tumor Flare In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the Goserelin-induced tumor flare phenomenon in in-vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced tumor flare phenomenon?
A1: The this compound-induced tumor flare is a transient paradoxical effect observed at the beginning of treatment with this compound, a Gonadotropin-Releasing Hormone (GnRH) agonist. Instead of immediate tumor suppression, there can be a temporary surge in tumor growth and/or disease symptoms.[1][2] This occurs because this compound initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone in males or estrogen in females.[1][3] In hormone-sensitive cancers, this hormonal surge can fuel tumor cell proliferation.[1]
Q2: What are the typical signs of a tumor flare in animal models?
A2: In animal models, a tumor flare can manifest as:
-
Accelerated Tumor Growth: A noticeable and rapid increase in tumor volume during the first 1-2 weeks of this compound treatment.[1]
-
Increased Biomarker Levels: A transient spike in serum levels of tumor-associated markers, such as prostate-specific antigen (PSA) in prostate cancer models.
-
Worsening of Clinical Signs: In some models, an exacerbation of symptoms related to tumor burden may be observed.
Q3: How can the tumor flare be mitigated in my experiments?
A3: The most effective and widely used strategy is the co-administration of an anti-androgen (in male models) or an anti-estrogen (in female models) at the start of this compound therapy.[1][4] These agents block the action of the testosterone or estrogen surge at the receptor level on the cancer cells, thus preventing the flare phenomenon.
Q4: For how long should the anti-androgen be co-administered?
A4: Typically, the anti-androgen is administered for the first 2-4 weeks of this compound treatment.[1] By this time, the initial hormone surge has subsided, and this compound's long-term effect of suppressing testosterone/estrogen production to castrate levels is established.[1]
Q5: Can the tumor flare affect the interpretation of my experimental results?
Troubleshooting Guides
Issue 1: Inconsistent or highly variable tumor growth is observed within the this compound-treated group.
-
Possible Cause: The magnitude of the tumor flare can vary between individual animals, leading to increased variability in tumor growth data.[1]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals can help to achieve statistical significance when a flare reaction is anticipated.[1]
-
Standardize Administration: Ensure consistent dosing and administration techniques for both this compound and the co-administered anti-androgen to minimize inter-animal variability.[1]
-
Individual Animal Monitoring: Track tumor growth and relevant biomarkers for each animal to better understand individual responses and identify outliers.[1]
-
Utilize Anti-androgen Co-administration: This will help to normalize the initial response to this compound by blocking the effects of the variable testosterone surge.[1]
-
Issue 2: No significant tumor regression is observed in the this compound-treated group compared to the control group.
-
Possible Cause: The initial tumor flare may be masking the subsequent therapeutic effects of this compound, especially in short-term studies.[1]
-
Troubleshooting Steps:
-
Extend the Study Duration: Ensure the experimental timeline is long enough to observe tumor regression that occurs after the initial flare and subsequent testosterone suppression.[1]
-
Analyze Data in Phases: Separate the analysis of the initial flare period (e.g., the first 1-2 weeks) from the subsequent treatment response period to better delineate the biphasic effect of this compound.[1]
-
Co-administer an Anti-androgen: This will provide a clearer picture of the true efficacy of this compound by eliminating the confounding factor of the tumor flare.[1]
-
Measure Serum Testosterone: Correlate tumor growth data with serum testosterone levels to differentiate between the initial flare and the intended therapeutic effect.[1]
-
Issue 3: Injection site reactions are observed after this compound administration.
-
Possible Cause: this compound is often administered as a solid implant, which can sometimes cause local tissue reactions.
-
Troubleshooting Steps:
-
Proper Injection Technique: Ensure proper subcutaneous injection technique to minimize tissue trauma. Use the correct needle gauge as recommended by the manufacturer.
-
Rotate Injection Sites: If multiple injections are required over time, rotate the injection site to avoid repeated trauma to the same area.
-
Monitor for Infection: Keep the injection site clean and monitor for signs of infection. Consult with a veterinarian if you suspect an infection.
-
Pain Management: Consider appropriate analgesia as per your institution's animal care guidelines to minimize any discomfort to the animals.
-
Data Presentation
Table 1: Kinetics of this compound-Induced Testosterone Surge in Male Rats
| Time Point | Serum Testosterone Level (Relative to Baseline) | Key Observation |
| 24 hours | Supra-physiological elevation[4][5][6][7] | Initial surge in testosterone levels. |
| Day 4 | Rapidly falls to castration level[4][5][6][7] | Beginning of testosterone suppression. |
| Day 7 | Significantly decreased[4][5][6][7] | Continued suppression of testosterone. |
| Day 21 | Maintained at castration level[4][5][6][7] | Establishment of therapeutic effect. |
Table 2: Comparative Efficacy of Anti-Androgens in Mitigating this compound-Induced Tumor Flare (Clinical Data)
| Anti-Androgen | Efficacy in Preventing Flare | Notable Side Effects (in combination with this compound) |
| Bicalutamide | Effective in preventing clinical flare symptoms.[8] | Generally well-tolerated. Lower incidence of diarrhea compared to flutamide.[8] |
| Flutamide | Effective in preventing clinical flare symptoms.[4][9] | Higher incidence of diarrhea and potential for hepatotoxicity.[2] |
| Enzalutamide | Expected to be effective due to its potent anti-androgen activity. | Generally well-tolerated. |
Note: Preclinical head-to-head comparative efficacy data for mitigating this compound-induced tumor flare is limited. The choice of anti-androgen in a research setting may depend on the specific animal model, the desired potency, and the experimental design.
Experimental Protocols
Protocol 1: In Vivo Study to Mitigate this compound-Induced Tumor Flare in a Mouse Prostate Cancer Xenograft Model
1. Animal Model:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Subcutaneously implant a human prostate cancer cell line (e.g., LNCaP or VCaP).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
2. Treatment Groups (n=8-10 mice per group):
-
Group 1 (Control): Vehicle control.
-
Group 2 (this compound alone): this compound acetate implant (e.g., 3.6 mg/kg) administered subcutaneously on day 0.
-
Group 3 (this compound + Bicalutamide): this compound acetate implant (as above) on day 0 + Bicalutamide (e.g., 25-50 mg/kg) administered daily by oral gavage for the first 2-4 weeks.
-
Group 4 (this compound + Flutamide): this compound acetate implant (as above) on day 0 + Flutamide (e.g., 10-50 mg/kg) administered daily by oral gavage or intraperitoneal injection for the first 2-4 weeks.
-
Group 5 (this compound + Enzalutamide): this compound acetate implant (as above) on day 0 + Enzalutamide (e.g., 10-30 mg/kg) administered daily by oral gavage for the first 2-4 weeks.
3. Drug Preparation and Administration:
-
This compound: Use a commercially available depot formulation. Administer subcutaneously in the dorsal flank.
-
Bicalutamide/Flutamide/Enzalutamide: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 0.5% methylcellulose with 0.1% Tween 80). Administer via oral gavage or intraperitoneal injection at a consistent time each day.
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health.
-
Serum Hormone Levels: Collect blood samples via tail vein or retro-orbital sinus at baseline, and at various time points post-treatment (e.g., days 1, 4, 7, 14, 28) to measure serum testosterone and PSA levels by ELISA.
-
Histological Analysis: At the end of the study, excise tumors and fix in 10% neutral buffered formalin. Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess tumor morphology. Perform immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and androgen receptor expression.
5. Data Analysis:
-
Compare tumor growth curves between treatment groups.
-
Analyze differences in serum hormone and biomarker levels.
-
Quantify histological markers to assess cellular responses to treatment.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced tumor flare and its mitigation.
Caption: Experimental workflow for an in vivo study of this compound tumor flare mitigation.
Caption: Troubleshooting logic for inconsistent tumor growth in this compound-treated animals.
References
- 1. benchchem.com [benchchem.com]
- 2. A multicenter randomized trial comparing the luteinizing hormone-releasing hormone analogue this compound acetate alone and with flutamide in the treatment of advanced prostate cancer. The International Prostate Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone agonist | Pharmacology Mentor [pharmacologymentor.com]
- 4. Influence of different types of antiandrogens on luteinizing hormone-releasing hormone analogue-induced testosterone surge in patients with metastatic carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats [frontiersin.org]
- 7. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical benefits of bicalutamide compared with flutamide in combined androgen blockade for patients with advanced prostatic carcinoma: final report of a double-blind, randomized, multicenter trial. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of plasma androgens by the antiandrogen flutamide in prostatic cancer patients treated with Zoladex, a GnRH analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Goserelin Dosage for Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Goserelin dosage for long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in animal models?
A1: this compound acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism involves acting as a potent inhibitor of pituitary gonadotropin secretion.[2] Initially, administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in sex hormones such as testosterone.[1][2] However, continuous, long-term administration leads to the downregulation of GnRH receptors in the pituitary gland.[1][3] This desensitization ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in gonadal steroid production to castration levels.[1][4]
Q2: What are the common formulations and routes of administration for this compound in animal studies?
A2: this compound is most commonly available as a sustained-release implant for subcutaneous (s.c.) administration or as extended-release microspheres for intramuscular (i.m.) injection.[1][5] The choice of formulation and route depends on the desired duration of hormonal suppression and the specific experimental protocol.[1] Subcutaneous implants are a common method for long-term studies in both rats and mice.[1]
Q3: How do I choose the optimal this compound dosage for my long-term study?
A3: The optimal dosage of this compound varies depending on the animal model (species and strain), the formulation of the drug, and the desired duration of hormone suppression.[1] It is crucial to consult published studies for guidance. The provided data tables summarize dosages used in various rat and mouse models. For rats, dosages can range from 0.3 mg/rat to 1.44 mg/kg depending on the formulation and desired effect.[1][6] Data for mice is less detailed, but long-term toxicity studies have used dosages up to 2400 mcg/kg/day administered every 3 weeks.[1]
Troubleshooting Guide
Issue 1: I am observing an initial increase in tumor size or hormone levels after this compound administration.
-
Possible Cause: This is a known phenomenon called "tumor flare" or "flare effect" and is caused by the initial transient surge in LH and FSH, which temporarily increases testosterone or estrogen levels before they are suppressed.[1][7]
-
Troubleshooting Steps:
-
Confirm Hormone Levels: If feasible, collect and analyze serum samples within the first week of treatment to confirm a spike in testosterone or other relevant hormones.[7]
-
Extend Study Duration: The experimental timeline should be long enough to observe the therapeutic effects that occur after the initial flare subsides and hormone levels are suppressed.[7]
-
Co-administration with Antiandrogens: To mitigate the effects of the testosterone surge, consider co-administering an antiandrogen, such as bicalutamide, for the first few weeks of this compound treatment.[7]
-
Issue 2: My animals are developing injection site reactions.
-
Possible Cause: Injection site reactions, such as swelling, redness, or granuloma formation, can occur as a foreign body response to the implant material, which is often a biodegradable polymer like poly(lactic-co-glycolic) acid (PLGA).[2] Improper implantation technique or infection can also contribute to these reactions.[2]
-
Troubleshooting Steps:
-
Refine Implantation Technique: Ensure proper aseptic technique and use the correct needle gauge as specified for the implant. For subcutaneous implants, consider a small incision and the creation of a subcutaneous pocket to place the implant, which can reduce trauma compared to a large-bore needle.[2]
-
Monitor for Infection: Differentiate between a sterile inflammatory reaction and an infection. Signs of infection may include purulent discharge. Consult with a veterinarian if an infection is suspected.[2]
-
Consider Animal Strain: Some animal strains may be more prone to inflammatory responses. If consistent reactions are observed, this should be noted as a variable in the experimental design.[2]
-
Issue 3: I am not observing the expected level of hormone suppression.
-
Possible Cause: This could be due to improper dosage, incorrect administration, or variability in individual animal response.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check the dosage calculations based on the animal's body weight and ensure the administration technique is consistent and correct.[1]
-
Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical significance and account for individual variability in response.[7]
-
Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are standardized to minimize variability.[7]
-
Data Presentation
Table 1: this compound Dosage in Rat Models
| Formulation | Dose | Route of Administration | Frequency | Observed Effect | Reference |
| Extended-Release Microspheres | 0.36, 0.72, 1.44 mg/kg | Intramuscular (i.m.) | Single dose | Testosterone suppression to castration levels from day 4, maintained until day 35 in the 0.72 and 1.44 mg/kg groups. | [1] |
| Sustained-Release Implant | 0.3, 0.6, 1.2 mg/rat | Subcutaneous (s.c.) | Single dose | Testosterone decreased to theoretical castrate levels after 4 days in the 0.6 and 1.2 mg/rat groups. | [1] |
| Zoladex® Implant | 1.44 mg/kg | Subcutaneous (s.c.) | Single dose | Comparable testosterone suppression to extended-release microspheres for the first 21 days. | [1] |
| Extended-Release Microspheres | 1.2, 3.6, 10.8 mg/kg | Intramuscular (i.m.) | Once every 4 weeks for 16 weeks | Dose-dependent pharmacological effects on reproductive organs. | [5] |
Table 2: this compound Dosage in Mouse Models
| Formulation | Dose | Route of Administration | Frequency | Observed Effect | Reference |
| Subcutaneous Implant | Up to 2400 mcg/kg/day | Subcutaneous (s.c.) | Every 3 weeks for 2 years | Long-term toxicity study; resulted in an increased incidence of histiocytic sarcoma. | [1] |
Experimental Protocols
Protocol 1: Intramuscular Injection of this compound Acetate Extended-Release Microspheres in Rats
-
Materials:
-
This compound Acetate extended-release microspheres
-
Sterile diluent (e.g., 1% sodium carboxymethylcellulose)
-
Sterile syringes and needles (21-gauge recommended)
-
Animal scale
-
70% ethanol for disinfection
-
-
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.[1]
-
Dosage Calculation: Calculate the required dose of this compound Acetate based on the individual animal's body weight.[1]
-
Reconstitution of Microspheres: Immediately before injection, reconstitute the this compound Acetate microspheres with the sterile diluent according to the manufacturer's instructions. Ensure the suspension is homogenous.[1]
-
Injection:
-
Post-Injection Care: Monitor the animal for any signs of adverse reactions at the injection site.
-
Protocol 2: Subcutaneous Implantation of this compound Acetate in Rodents
-
Materials:
-
This compound Acetate subcutaneous implant in a sterile syringe
-
70% ethanol for disinfection
-
Wound clips or sutures (optional, depending on incision size)
-
-
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Shave the fur on the dorsal side, between the scapulae.
-
Site Preparation: Disinfect the skin with 70% ethanol.[7]
-
Implantation:
-
Remove the sterile syringe from its packaging and remove the needle cover.
-
Pinch the skin of the prepared area.
-
Insert the needle subcutaneously at a 30-45 degree angle.[1]
-
Depress the plunger fully to deposit the implant.
-
Withdraw the needle. A protective sleeve may automatically cover the needle, depending on the product.[1]
-
-
Incision Closure (if applicable): If a small incision was made for implantation, close it with wound clips or sutures.[7]
-
Post-Implantation Care: Monitor the animal for any signs of infection or irritation at the implantation site.[1]
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the pituitary gonadotroph cell.
Caption: A typical experimental workflow for a long-term this compound study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 4. How Do Gonadotropin Releasing Hormone Agonists Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Goserelin Resistance in Prostate Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to Goserelin resistance in prostate cancer.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can stem from several factors. The primary cause is often the development of biological resistance due to prolonged exposure to the drug, which leads to the selection and proliferation of a resistant cell population.[1] Other contributing factors can include degradation of the this compound compound or inconsistencies in cell culture techniques.
Q2: What are the primary molecular mechanisms driving this compound resistance in prostate cancer cells?
A2: this compound resistance is a multifaceted phenomenon. Key mechanisms include:
-
Alterations in Androgen Receptor (AR) Signaling: This is a major driver of resistance. Mechanisms include AR gene amplification or overexpression, mutations that allow activation by other steroids or even antagonists, and the expression of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, thereby circumventing the effects of this compound. The PI3K/Akt/mTOR pathway is a well-documented escape route that promotes cell survival and inhibits apoptosis.[3][4][5]
-
Changes in GnRH Receptor (GnRH-R) Signaling: While less common, alterations in the expression levels of the GnRH receptor can reduce the cell's responsiveness to this compound.
Q3: How can I definitively confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay, such as an MTT or CCK-8 assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line.[1][6] A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of acquired resistance.[1]
Q4: What are some critical technical considerations when working with this compound in cell culture?
A4: For reliable and reproducible results, it is crucial to:
-
Use Proper Controls: Always include a vehicle control (the solvent used to dissolve this compound) and untreated cells in your experiments.
-
Ensure Compound Integrity: Prepare fresh stock solutions of this compound, aliquot them to avoid multiple freeze-thaw cycles, and store them at the recommended temperature (-20°C or -80°C).[1]
-
Standardize Cell Culture Practices: Maintain consistency in cell seeding density and use cells within a low passage number range to prevent phenotypic drift.[1]
Troubleshooting Guides
Problem 1: Gradual Loss of this compound Efficacy in Experiments
| Possible Cause | Troubleshooting Steps |
| Development of a Resistant Cell Population | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the current cell line with a frozen stock of the original, sensitive parental line.[1] 2. Isolate Clones: If resistance is confirmed, consider single-cell cloning to study the heterogeneity of the resistant population.[1] 3. Characterize Resistant Cells: Analyze the cells for changes in the expression of key proteins involved in resistance, such as AR, AR-V7, and phosphorylated Akt (p-Akt), using Western blotting.[1] |
| This compound Degradation | 1. Prepare Fresh Stock Solutions: Use a new vial of this compound to prepare a fresh stock solution. 2. Proper Storage: Aliquot the stock solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] 3. Replenish Medium: For long-term experiments, periodically replace the this compound-containing medium.[1] |
| Inconsistent Cell Culture Practices | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Monitor Passage Number: Use cells within a consistent and low passage number range.[1] 3. Maintain Consistent Media: Use the same batch of media and supplements for all related experiments. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer) to ensure consistent seeding density. 2. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps. |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 2. Proper Incubation: Ensure the incubator has proper humidity control to minimize evaporation. |
| Assay-Related Issues | 1. Consistent Incubation Times: Adhere to a strict timetable for reagent addition and incubation steps. 2. Reagent Quality: Use fresh, properly stored reagents for your assays. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| LNCaP | Sensitive | 10 | - |
| LNCaP-GR | This compound Resistant | 150 | 15 |
GR: this compound Resistant. Data is illustrative and based on typical experimental outcomes.[1]
Table 2: Relative Protein Expression in this compound-Sensitive vs. -Resistant Cells
| Protein | Cellular Function | Change in Resistant Cells | Method of Detection |
| Androgen Receptor (AR) | Transcription factor driving prostate cancer growth | Upregulated | Western Blot, qPCR |
| AR-V7 | Constitutively active AR splice variant | Upregulated | Western Blot, qPCR |
| p-Akt (Ser473) | Activated form of Akt, promotes cell survival | Upregulated | Western Blot |
| PTEN | Tumor suppressor, inhibits PI3K/Akt pathway | Downregulated/Loss of function | Western Blot, Sequencing |
| GnRH Receptor | This compound target | Downregulated | Western Blot, qPCR |
This table summarizes typical changes observed in this compound-resistant prostate cancer cells.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Prostate Cancer Cell Line (e.g., LNCaP-GR)
This protocol describes a general method for generating a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.
-
Determine Initial Concentration: Perform a dose-response curve with the parental LNCaP cell line to determine the IC20 (the concentration that inhibits growth by 20%) of this compound.
-
Initial Exposure: Culture the parental LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, containing the IC20 concentration of this compound.
-
Monitor and Subculture: Monitor the cells for growth. Initially, proliferation may be slow. Once the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.[1]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[1]
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The development of a stable resistant cell line can take 6-12 months.[1]
-
Confirm Resistance: Periodically, perform cell viability assays (e.g., MTT) to compare the IC50 of the treated cells to the parental cells. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.[1]
-
Cryopreservation: Once a resistant line is established, cryopreserve aliquots at a low passage number.[1]
Protocol 2: Western Blot Analysis of AR and p-Akt
-
Cell Lysis: Lyse sensitive (LNCaP) and resistant (LNCaP-GR) cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution) and p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Androgen Receptor (AR) signaling pathway in prostate cancer and points of this compound action and resistance.
Caption: The PI3K/Akt signaling pathway, a common bypass mechanism in this compound resistance.
Caption: Experimental workflow for developing and characterizing this compound-resistant prostate cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostate cancer - Wikipedia [en.wikipedia.org]
- 3. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Goserelin Stability and Degradation in Cell Culture Media: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of Goserelin in common cell culture media. Understanding these parameters is critical for ensuring the accuracy and reproducibility of in vitro experiments. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for stability assessment, and visualizations of relevant biological pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
A1: this compound, a peptide-based GnRH agonist, can be susceptible to degradation in aqueous solutions, including cell culture media.[1] While specific half-life data in DMEM or RPMI-1640 at 37°C is not extensively published in peer-reviewed literature, it is a critical factor to consider, especially for long-term experiments.[1] The rate of degradation can be influenced by factors such as pH, temperature, and enzymatic activity from cellular components. A study on this compound-derived tripeptides indicated that pH significantly influences degradation rates.[2]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
pH of the Medium: The typical pH of cell culture media (around 7.2-7.4) can influence the stability of peptides. Studies on related peptides have shown pH-dependent degradation.[2]
-
Temperature: Incubating this compound at 37°C for extended periods will accelerate its degradation compared to storage at lower temperatures.
-
Enzymatic Degradation: Cells can release proteases and other enzymes into the culture medium, which can enzymatically cleave the peptide structure of this compound.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions of this compound to multiple freeze-thaw cycles can lead to peptide degradation and loss of activity.[1]
-
Improper Storage: Storing stock solutions at inappropriate temperatures or in containers that are not light-resistant can compromise the compound's integrity.[3]
Q3: How should I prepare and store this compound stock solutions for cell culture use?
A3: To ensure the consistency and reliability of your experiments, proper preparation and storage of this compound stock solutions are essential. It is recommended to prepare fresh stock solutions before use.[3] If a stock solution must be prepared in advance, it should be dissolved in a sterile, appropriate solvent (e.g., sterile water or PBS), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-resistant containers.[1][3]
Q4: Can I add this compound directly to my complete cell culture medium containing serum?
A4: Yes, this compound is typically added to complete cell culture medium. However, it is important to be aware that components in fetal bovine serum (FBS) and the cells themselves can contribute to the enzymatic degradation of peptides. For long-term experiments, the stability of this compound in the complete medium should be considered.[1]
Q5: What are the known degradation products of this compound?
A5: Forced degradation studies, particularly under thermal stress, have been conducted on this compound acetate sustained-release implants, revealing the formation of impurities.[4] Studies on model tripeptides derived from this compound have identified degradation products resulting from the elimination of the azaglycinamido residue and the formation of diketopiperazines.[2] Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is crucial for identifying and characterizing these degradation products.[2][4]
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect. | This compound Degradation: The compound may have degraded in the stock solution or in the culture medium during the experiment.[1] | 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment.[3]2. Proper Storage: Ensure stock solutions are aliquoted and stored correctly at -20°C or -80°C in light-resistant vials to avoid freeze-thaw cycles.[1]3. Replenish Medium: For experiments lasting several days, consider replacing the this compound-containing medium periodically to maintain a consistent concentration of the active compound.[1] |
| Incorrect Concentration: Errors in calculating the concentration of the stock solution or the final working concentration. | 1. Verify Calculations: Double-check all calculations for dilution of the stock solution.2. Confirm Stock Concentration: If possible, verify the concentration of the stock solution using an appropriate analytical method like HPLC. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Variations in the number of cells seeded can lead to different responses to this compound. | 1. Standardize Seeding Density: Ensure a consistent and accurate cell count when seeding plates for experiments.[1] |
| Peptide Adsorption: this compound, being a peptide, may adsorb to the surface of plasticware, leading to a lower effective concentration. | 1. Use Low-Binding Plastics: Consider using low-protein-binding microplates and pipette tips.2. Pre-treatment of wells: In some cases, pre-incubating wells with a protein solution (like BSA) can help to block non-specific binding sites. | |
| Unexpected cellular toxicity or off-target effects. | Contamination of Stock Solution: The this compound stock solution may be contaminated with bacteria or fungi. | 1. Sterile Technique: Use aseptic techniques when preparing and handling this compound solutions.2. Filter Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter before adding it to the cell culture medium. |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used. | 1. Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used for this compound) in your experiments.[1]2. Minimize Solvent Concentration: Use a high-concentration stock solution to minimize the final percentage of the solvent in the culture medium. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound stability in cell culture media is limited in publicly available literature, the following table summarizes the known information regarding its in vivo half-life, which can provide some context for its general stability.
| Parameter | Value | Conditions | Reference |
| Serum Elimination Half-Life (in vivo) | 2 to 4 hours | In patients with normal renal function.[5][6] | [5][6] |
Note: The stability in cell culture media (in vitro) may differ significantly from the in vivo half-life due to the absence of systemic clearance mechanisms but the presence of cellular enzymatic activity.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound acetate powder
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase additive)
2. Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., sterile water). Prepare a working solution by diluting the stock solution in the cell culture medium to be tested to a final concentration relevant to your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein-binding tubes. Place the tubes in a 37°C incubator with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Preparation for HPLC-MS:
-
Immediately after collection, samples may require protein precipitation if serum was used. Add a cold organic solvent like acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample onto the HPLC-MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.
-
Monitor the elution of this compound and any new peaks using the mass spectrometer, targeting the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the concentration or peak area of this compound versus time.
-
Calculate the degradation rate and half-life (t½) of this compound in the cell culture medium under the tested conditions.
-
Protocol 2: Preparation of this compound Stock Solution for In Vitro Studies
1. Materials:
-
This compound Acetate powder
-
Sterile, high-purity water or an appropriate buffer (e.g., PBS)
-
Sterile, light-resistant microcentrifuge tubes or vials
2. Procedure:
-
Aseptically weigh the desired amount of this compound Acetate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Avoid excessive heating.[3]
-
Filter the stock solution through a 0.22 µm sterile filter into a new sterile, light-resistant tube.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For aqueous solutions, it is advisable to use them as soon as possible.[3]
Visualizations
This compound (GnRH Agonist) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of azaglycinamido residues in model tripeptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Goserelin implants
Welcome to the technical support center for Goserelin implants. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] It functions as a GnRH agonist, meaning it binds to GnRH receptors in the pituitary gland.[2][3] This binding initially causes a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone or estrogen levels.[1][2][4] However, with continuous administration via the implant, it leads to the downregulation and desensitization of these pituitary receptors.[2][5] This ultimately suppresses the secretion of LH and FSH, resulting in a significant reduction of sex hormone production to castrate or postmenopausal levels.[2][5]
Q2: What is the "tumor flare" phenomenon and how can it impact my study?
A2: The "tumor flare" phenomenon refers to a temporary worsening of symptoms, such as increased bone pain or tumor growth, that can occur during the first few weeks of this compound therapy.[6] This is caused by the initial, transient surge in testosterone or estrogen levels before the GnRH receptors are downregulated.[4][6] In preclinical models of hormone-sensitive cancers, this can manifest as an initial increase in tumor size or proliferation markers. It is a critical factor to consider when designing experiments, particularly for scheduling tumor volume measurements and interpreting early-stage data.
Q3: How quickly should I expect to see suppression of sex hormones after implant administration?
A3: Following the initial hormone surge, this compound effectively suppresses sex hormones to castration levels. In men, serum testosterone is typically reduced to castrate levels (<50 ng/dL) within 2 to 4 weeks.[2] In women, serum estradiol is suppressed to postmenopausal levels within approximately 3 weeks.[2][6] Consistent suppression is then maintained by the slow release of the drug from the biodegradable implant.[7]
Q4: What are the approved storage conditions for this compound implants?
A4: this compound implants should be stored in their original sealed pouch at a temperature below 25°C (77°F).[8][9] They should not be frozen.[9] It is crucial to use the implant immediately after opening the pouch and to ensure the pouch is undamaged before use.[9] Improper storage can compromise the integrity and release kinetics of the implant.
Troubleshooting Inconsistent Experimental Results
This guide addresses specific issues that can lead to variability in experimental outcomes when using this compound implants.
Q5: I am observing significant variability in hormone suppression between my animal subjects. What are the potential causes?
A5: Inconsistent hormone suppression is a common challenge that can often be traced back to the administration technique. Key factors to investigate include:
-
Improper Implant Placement: The implant is designed for subcutaneous administration.[10][11] If it is injected too deeply into the muscle or peritoneum, or if the injection is too shallow (intradermal), the drug release profile can be altered, leading to inconsistent absorption.[12]
-
Implant Extrusion: Ensure the implant is positioned securely within the subcutaneous pocket, away from the incision or needle entry point, to prevent it from being pushed out.[4]
-
Vascular Injury: The anterior abdominal wall is a common injection site, but care must be taken to avoid the underlying inferior epigastric artery.[13] Penetration of a large vessel can lead to a hematoma and affect local drug distribution.[12][13] Researchers should be particularly cautious with animals that have a low Body Mass Index (BMI).[12]
-
Animal Strain and Sensitivity: Different strains of mice or rats may exhibit varying inflammatory responses to the implant's biodegradable polymer (e.g., poly(lactic-co-glycolic) acid or PLGA), which could theoretically affect local drug release.[4]
Troubleshooting Workflow: Inconsistent Hormone Suppression
The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent results.
References
- 1. youtube.com [youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. zoladexhcp.com [zoladexhcp.com]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nps.org.au [nps.org.au]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 11. droracle.ai [droracle.ai]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. zoladexhcp.com [zoladexhcp.com]
Technical Support Center: Goserelin Injection Site Reactions in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site reactions with Goserelin in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in research animals?
A1: this compound acetate is a synthetic version of gonadotropin-releasing hormone (GnRH).[1][2] When given as a subcutaneous implant, it acts as a powerful inhibitor of pituitary gonadotropin secretion.[1][2] Initially, there's a temporary increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which leads to a short-term rise in sex hormones like testosterone.[1][3] However, with continuous administration, the GnRH receptors are downregulated, causing a sustained suppression of these hormones to castration levels.[1] This makes it a valuable tool in preclinical research of hormone-dependent cancers and other endocrine-related studies.[1]
Q2: What are the common injection site reactions observed with this compound implants in animals?
A2: Common injection site reactions are typically a foreign body response to the implant material, which is often a biodegradable polymer such as poly(lactic-co-glycolic) acid (PLGA).[1] These reactions can vary from mild to moderate and may include:
-
Pain, swelling, and redness at the injection site.[1]
-
Hematoma or bruising.[1]
-
Formation of a foreign body granuloma, which is a localized inflammatory response.[1]
-
In some cases, sterile abscesses have been reported with biodegradable implants.[1]
-
In a study with a novel this compound acetate extended-release microsphere formulation (LY01005) in rats, signs of swelling and/or scleroma were observed.[4][5]
Q3: What causes these injection site reactions?
A3: Injection site reactions are primarily a local inflammatory response to the implant acting as a foreign body.[1] The PLGA copolymer, a common carrier for this compound, degrades over time, and its byproducts can initiate an immune response.[1] This process involves the recruitment of immune cells, especially macrophages, to the implant site.[1] These activated macrophages can release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), leading to the visible signs of inflammation.[1] Mild histopathological changes related to a foreign body removal reaction have also been noted with the excipients in this compound formulations.[4][5][6]
Q4: Can injection site reactions affect experimental outcomes?
A4: Yes. Significant inflammation at the injection site can cause stress and discomfort to the animal.[1] This may affect physiological parameters and behavior, potentially introducing variability into the experimental data.[1] Severe reactions might also alter local blood flow and tissue structure, which could theoretically impact the absorption and bioavailability of the this compound acetate.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Significant swelling, redness, or signs of pain at the injection site. | Improper Implantation Technique: The large needle gauge (often 16G for implants) can cause tissue trauma.[1] Lack of aseptic technique can lead to infection, which can worsen or mimic an injection site reaction.[1] | * Review and refine the subcutaneous implantation protocol.[1] * Ensure the use of the correct needle gauge as specified for the implant.[1] * Strict adherence to aseptic technique is crucial to prevent infection.[1] |
| Animal Strain or Individual Sensitivity: Some animal strains may be more susceptible to inflammatory responses.[1] | * If consistent reactions are observed in a specific strain, consider this as a variable in your experimental design and document it accordingly.[1] | |
| Infection: Differentiate between a sterile inflammatory reaction and an infection. Signs of infection may include purulent discharge.[1] | * If an infection is suspected, consult with a veterinarian.[1] * The best preventative measure is a strict aseptic technique during implantation.[1] | |
| Observation of grey-white nodules at the injection site muscles (macroscopically). | Foreign Body Reaction to Microspheres: This has been observed in studies with this compound acetate extended-release microspheres.[7] | * This is a known reaction to the excipient. Monitor the size and characteristics of the nodules. * Correlate with histopathological findings to understand the nature of the reaction (e.g., foreign body granuloma). |
| Reduced movement in animals post-injection. | Mechanical Stimulation: Intramuscular injection of microspheres can cause a temporary reduction in movement.[4][5] | * This is likely a transient effect. Monitor the animals to ensure movement returns to normal. * Consider refining the injection technique to minimize muscle trauma. |
Data on Injection Site Reactions
Table 1: Comparative Data on Injection Site Reactions of this compound Formulations in Rats
| Formulation | Administration Route | Observations | Reference |
| This compound Acetate Implant (Zoladex®) | Subcutaneous | Requires a 16-gauge needle which can cause tissue trauma and pain.[1][4] | [1],[4] |
| This compound Acetate Extended-Release Microspheres (LY01005) | Intramuscular | Can be administered with a finer 21-gauge needle, potentially reducing discomfort and hematoma risk.[4] Signs of swelling and/or scleroma observed.[4][5] Mild histopathological changes related to foreign body removal reaction induced by the excipient were also noted.[4][5] | [4],[5] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of this compound Acetate (e.g., Zoladex®) in Rodents
This protocol is a general guideline and should be adapted based on institutional IACUC regulations and the specific implant manufacturer's instructions.
Materials:
-
This compound Acetate implant in a pre-filled syringe
-
Sterile gloves and drapes
-
70% ethanol or other appropriate skin disinfectant
-
Wound clips or sutures (if necessary)
-
Local anesthetic (optional, based on institutional guidelines)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
Injection Site Preparation: Shave the fur from the intended injection site (e.g., the dorsal flank or anterior abdominal wall). Cleanse the skin with a disinfectant.
-
Implantation:
-
Post-Procedure Care:
-
Monitor the animal for recovery from anesthesia.
-
Administer appropriate post-operative analgesia as recommended by your institution's veterinarian.[1]
-
Observe the injection site daily for the first week and regularly thereafter for signs of reaction (redness, swelling, etc.).[1]
-
If used, remove wound clips or sutures 7-14 days post-implantation.[1]
-
Protocol 2: Histopathological Evaluation of Injection Sites
Procedure:
-
Sample Collection: At the designated time point, euthanize the animal according to an approved protocol.
-
Gross Examination: Visually inspect the injection site for any abnormalities such as swelling, discoloration, or nodule formation.
-
Tissue Trimming: Carefully excise the injection site, including the implant/microsphere depot and surrounding tissue.
-
Fixation: Fix the tissue sample in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Other special stains (e.g., Masson's trichrome for fibrosis) can be used as needed.
-
Microscopic Examination: A veterinary pathologist should examine the stained slides to evaluate for inflammation (cell types and severity), necrosis, fibrosis, foreign body reaction (e.g., giant cells, macrophages), and tissue regeneration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugcentral.org [drugcentral.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats [frontiersin.org]
Technical Support Center: Goserelin-Mediated GnRH Receptor Downregulation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for achieving complete Gonadotropin-Releasing Hormone (GnRH) receptor downregulation using Goserelin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of GnRH receptor downregulation by this compound?
A1: this compound is a potent synthetic agonist of the GnRH receptor.[1] Upon initial administration, it stimulates the GnRH receptors on pituitary gonadotroph cells, causing a transient "flare" effect with increased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] However, continuous, non-pulsatile exposure to this compound leads to receptor desensitization and internalization.[4][5] This process involves the uncoupling of the receptor from its signaling pathways and its removal from the cell surface.[6][7] Ultimately, this sustained action leads to a significant reduction in the total number of GnRH receptors, a state known as downregulation.[8][9] This suppression of pituitary GnRH receptors markedly reduces LH and FSH secretion, leading to a decrease in gonadal steroid production.[5][10]
Q2: How can I confirm complete GnRH receptor downregulation in my in vitro experiment?
A2: Complete downregulation is a functional endpoint characterized by the loss of cellular response to GnRH stimulation. Confirmation requires a multi-faceted approach:
-
Receptor Expression Analysis: Use Western blotting or ELISA to quantify the total GnRH receptor protein levels in cell lysates. A significant decrease in receptor protein compared to untreated controls indicates downregulation.
-
Receptor Binding Assays: Perform radioligand binding assays on cell membrane preparations to measure the number of available cell surface receptors. A substantial reduction in specific binding points to receptor internalization and downregulation.[9]
-
mRNA Quantification: Use quantitative real-time PCR (qRT-PCR) to measure GnRH receptor mRNA levels. A decrease in mRNA transcripts suggests that receptor synthesis is also being inhibited.[9][11]
-
Functional Assays: Assess downstream signaling pathways. After prolonged this compound treatment, challenge the cells with a pulse of GnRH and measure second messenger production (e.g., inositol phosphate, intracellular calcium). The absence of a response indicates functional receptor downregulation.[6]
Q3: What is the typical timeframe and concentration of this compound required to achieve downregulation in vitro?
A3: The time and concentration required for downregulation can vary depending on the cell line and experimental conditions. Generally, downregulation is a time- and dose-dependent process.[9] For instance, in the αT3-1 mouse pituitary gonadotrope cell line, treatment with 1 µM of a GnRH agonist can significantly reduce cell number and proliferation within 4 to 24 hours, with a corresponding 30-50% decrease in GnRH receptor mRNA levels.[11] It is recommended to perform a time-course and dose-response experiment for your specific cell system to determine the optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete suppression of downstream signaling (e.g., LH/FSH release, second messenger production). | 1. Insufficient this compound Concentration: The concentration may be too low to saturate and downregulate all receptors. 2. Inadequate Treatment Duration: The incubation time may not be long enough for the full process of desensitization, internalization, and degradation to occur. 3. This compound Degradation: The peptide may be unstable in your culture medium over long incubation periods. | 1. Perform a dose-response curve to identify the optimal this compound concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the necessary treatment duration. 3. Replenish the culture medium with fresh this compound every 24 hours. |
| High variability in receptor expression levels between experiments. | 1. Cell Culture Inconsistency: Variations in cell passage number, confluency, or serum lots can affect receptor expression. 2. Inconsistent this compound Preparation: Errors in weighing or diluting the peptide can lead to different final concentrations. | 1. Use cells within a consistent passage number range. Seed cells at a standardized density and use the same batch of serum for a set of experiments. 2. Prepare a concentrated stock solution of this compound, aliquot, and store at -80°C to ensure consistency. |
| GnRH receptor mRNA levels are decreased, but protein levels remain high. | 1. Slow Protein Turnover: The GnRH receptor may have a long half-life in your cell system, so a decrease in mRNA may not be immediately reflected in protein levels. 2. Post-transcriptional Regulation: There may be mechanisms stabilizing the existing receptor protein. | 1. Extend the duration of this compound treatment. 2. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the rate of receptor degradation. |
Data Summary
The following tables summarize quantitative data related to GnRH receptor downregulation.
Table 1: Effect of GnRH Agonist Treatment on GnRH Receptor Number and mRNA Levels in αT3-1 Cells
| Treatment | Duration | GnRH Receptor Number (% of Control) | GnRH Receptor mRNA (% of Control) |
| 10⁻⁸ M GnRH Agonist | 2 hours | 54% | Not specified |
| 1 µM (D-Lys6)GnRH | 4 hours | Not specified | 70%[11] |
| 1 µM (D-Lys6)GnRH | 24 hours | 31%[9] | 50%[11] |
Table 2: Comparative Efficacy of this compound and Buserelin for Pituitary Downregulation in IVF Protocols
| Parameter | This compound (3.6 mg depot) | Buserelin (intranasal) | P-value |
| HMG ampoules required | 27.9 ± 7.8 | 24.6 ± 7.8 | < 0.05[12][13] |
| Oocytes recovered | 6.7 ± 5.0 | 6.3 ± 4.9 | Not significant[12][13] |
| Pregnancy rate | 22.4% | 24.0% | Not significant[12][13] |
Experimental Protocols
Protocol 1: Western Blot for GnRH Receptor Expression
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the GnRH receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Radioligand Binding Assay for GnRH Receptor
This protocol is adapted for determining receptor number after downregulation.[14][15]
-
Membrane Preparation: Following this compound treatment, harvest cells, and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, membrane preparation (e.g., 20-50 µg protein), and a saturating concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM this compound), membrane preparation, and the radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting the NSB from the total binding. Compare the specific binding in this compound-treated samples to untreated controls to determine the percentage of receptor downregulation.
Visualizations
Caption: GnRH receptor signaling and downregulation pathway.
Caption: Experimental workflow for verifying GnRH receptor downregulation.
Caption: Troubleshooting logic for incomplete GnRH receptor downregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential desensitization and internalization of three different bullfrog gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agents that decrease gonadotropin-releasing hormone (GnRH) receptor internalization do not inhibit GnRH-mediated gonadotrope desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of gonadotrophin-releasing hormone (GnRH) agonists in early and advanced breast cancer in pre- and perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of growth and down-regulation of gonadotropin releasing hormone (GnRH) receptor in alphaT3-1 cells by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcutaneous this compound versus intranasal buserelin for pituitary down-regulation in patients undergoing IVF: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Evaluation of 18F-Labeled Peptide for Gonadotropin-Releasing Hormone Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Goserelin on Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise when assessing the impact of Goserelin on cell viability.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was previously sensitive to this compound, is showing reduced responsiveness in our viability assays. What could be the cause?
A1: A reduction in sensitivity to this compound can stem from several factors. A primary reason is the development of biological resistance, which can happen after prolonged exposure to the drug, leading to the selection of a resistant cell population.[1] Other potential causes include degradation of the this compound compound or inconsistencies in cell culture techniques.[1]
Q2: What are the known molecular mechanisms that can lead to this compound resistance in cancer cells?
A2: Resistance to this compound, a GnRH agonist, can be complex. Key mechanisms include:
-
Alterations in GnRH Receptor (GnRH-R): Changes in receptor expression levels can play a role. A downregulation of GnRH-R can lead to a diminished response to this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing this compound's inhibitory effects. The PI3K/AKT pathway is a significant survival pathway that can be upregulated in resistant cells.[1]
-
Changes in Downstream Signaling: Alterations in the signaling cascade downstream of the GnRH receptor can also contribute to resistance.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay, such as an MTT or other cell viability assay. By comparing the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line to that of the original, sensitive parental cell line, you can determine if resistance has occurred. A significant increase in the IC50 value is a strong indicator of acquired resistance.[1]
Q4: I am observing inconsistent results in my MTT assays with this compound treatment. Could this compound be interfering with the assay itself?
A4: While direct chemical interference with MTT reagents by this compound is not widely reported, it's a possibility with any test compound. More commonly, inconsistencies arise from the biological effects of this compound on cellular metabolism, which can vary between cell lines and experimental conditions.[2][3] GnRH agonists like this compound do not appear to affect the proliferation of some prostate cells, which could lead to minimal changes in viability assays for those specific lines.[2] To rule out direct interference, it is recommended to run a cell-free control where this compound is incubated with the MTT reagent in the media alone.[4]
Q5: Are there alternative cell viability assays I can use if I suspect interference with my primary assay?
A5: Yes, if you suspect interference, it is advisable to use an alternative assay that measures a different cellular parameter. Good options include:
-
Trypan Blue Exclusion Assay: A straightforward method to assess cell membrane integrity.[5]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.[5]
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with the number of metabolically active cells.[4]
Troubleshooting Guides
Problem 1: Gradual Loss of this compound Efficacy
| Potential Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the current cell line with a frozen stock of the original, sensitive parental line.[1] 2. Isolate Clones: If resistance is confirmed, consider isolating single-cell clones from the resistant population to study the heterogeneity of the resistance.[1] 3. Characterize Resistant Cells: Analyze the resistant cells for changes in GnRH receptor expression (via qPCR and Western blot) and activation of key signaling pathways (e.g., PI3K/AKT).[1] |
| This compound Degradation | 1. Check Storage Conditions: Ensure this compound is stored according to the manufacturer's instructions. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment. 3. Minimize Time in Culture Medium: For long-term experiments, consider replenishing the this compound-containing medium periodically.[1] |
| Inconsistent Cell Culture Practices | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.[1] 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1] 3. Use Consistent Media and Supplements: Use the same batch of media and supplements for all related experiments to minimize variability.[1] |
Problem 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure Single-Cell Suspension: Gently pipette to create a single-cell suspension before seeding. 2. Mix Thoroughly: Mix the cell suspension between seeding multiple plates. 3. Avoid "Edge Effects": To minimize evaporation in outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells. |
| Compound Precipitation | 1. Check Solubility: Visually inspect the this compound-containing media for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not cytotoxic (typically ≤ 0.5%).[4] |
| Inconsistent Incubation Times | 1. Standardize Treatment Duration: Ensure all plates are treated with this compound for the exact same duration. 2. Optimize Assay Incubation: Follow the assay manufacturer's recommendations for the incubation time with the viability reagent. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat sensitive and resistant cells with this compound at a concentration known to induce apoptosis in the sensitive line. Include untreated controls.[1]
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.[1]
-
Washing: Wash the cells with cold PBS.[1]
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizations
Caption: Signaling cascade of this compound in cancer cells expressing GnRH receptors.
Caption: Step-by-step workflow for assessing cell viability after this compound treatment.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Adjusting Goserelin treatment protocols for different rodent strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Goserelin in rodent models. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on adjusting protocols for different rodent strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in rodents?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] In rodents, as in humans, it initially stimulates the pituitary gland, leading to a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This "flare effect" results in a transient increase in sex hormones like testosterone in males and estrogen in females.[2][3] However, continuous administration leads to the downregulation of GnRH receptors in the pituitary, which in turn suppresses LH and FSH secretion and significantly reduces the production of gonadal steroids.[2][3]
Q2: What are the common applications of this compound in rodent research?
A2: this compound is widely used in preclinical research to create models of sex hormone deprivation. This is particularly valuable in studies of hormone-sensitive cancers, such as prostate and breast cancer, as well as in reproductive and endocrinology research.[2][4]
Q3: What are the different formulations of this compound available for rodent studies?
A3: this compound is commonly available as sustained-release depots or implants, such as Zoladex®, which provide continuous drug delivery over a defined period (e.g., 28 days or 3 months).[5][6] Extended-release microsphere formulations for intramuscular injection have also been developed and studied in rats.[7][8]
Q4: How is this compound administered to rodents?
A4: The most common methods of administration are subcutaneous implantation and intramuscular injection. Subcutaneous implants are typically inserted in the dorsal or abdominal region.[1] Intramuscular injections of microsphere suspensions are usually administered into the thigh muscle.[1]
Troubleshooting Guide
Issue 1: Unexpected or Variable Tumor Growth in Oncology Models
Question: I've started treating my tumor-bearing mice with this compound, and I'm seeing an initial increase in tumor size, or highly variable responses between animals. What's happening?
Answer: This is likely due to the "flare effect" caused by the initial surge in sex hormones.[2] Here’s how to troubleshoot this:
-
Confirm the Flare Phenomenon: Measure serum testosterone (in males) or estradiol (in females) levels within the first week of treatment to confirm a hormonal surge.
-
Extend the Study Duration: The initial tumor flare is typically followed by tumor regression as hormone levels are suppressed. Ensure your experimental timeline is long enough to observe this second phase.
-
Co-administration with an Anti-androgen/Anti-estrogen: To mitigate the flare effect, consider co-administering an anti-androgen (e.g., bicalutamide) or an anti-estrogen (e.g., tamoxifen) for the first 1-2 weeks of this compound treatment.
-
Standardize Administration Technique: Ensure consistent and correct administration of the this compound implant or injection to minimize variability between animals.
Issue 2: Lack of Efficacy or Premature Return of Hormone Levels
Question: My animals' hormone levels are not being suppressed to castrate levels, or they are returning to baseline before the expected duration of the implant. What should I do?**
Answer: This could be due to several factors related to dosage, administration, or the specific rodent strain.
-
Verify Correct Dosage: Ensure the dosage is appropriate for the specific rodent strain and body weight. Refer to the dosage tables below for guidance.
-
Check Implant Integrity and Placement: If using an implant, ensure it was fully administered and is correctly placed subcutaneously. Improper placement can affect drug release.
-
Consider Strain-Specific Differences: Different rodent strains can have different metabolic rates and drug responses. What is effective in a Sprague-Dawley rat may need adjustment for a Wistar rat or a specific mouse strain. You may need to pilot different dosages for your chosen strain.
-
Evaluate Animal Health: Underlying health issues can sometimes affect drug metabolism and efficacy. Ensure your animals are healthy and free from confounding conditions.
Issue 3: Injection Site Reactions or Other Side Effects
Question: I'm observing skin reactions at the injection site, or my animals are exhibiting other unexpected side effects. How should I manage this?**
Answer: Injection site reactions and other side effects can occur. Here are some recommendations:
-
Proper Injection Technique: For subcutaneous implants, ensure the needle is inserted at a shallow angle to avoid penetrating muscle tissue. For intramuscular injections, use the appropriate needle size and inject into the muscle belly. Rotate injection sites if multiple administrations are required.
-
Aseptic Technique: Always use aseptic techniques during administration to prevent infection.
-
Monitor for Systemic Side Effects: Common side effects related to hormone deprivation include changes in body weight and activity levels.[3] Monitor your animals regularly and consult with a veterinarian if you observe severe or unexpected clinical signs. In some studies with rats, a decrease in walking or climbing was observed shortly after intramuscular injection, which was attributed to mechanical stimulation rather than a pharmacological effect of this compound.[2][3]
-
Strain-Specific Susceptibilities: Be aware that some strains may be more prone to certain side effects. For example, immunocompromised strains may be more susceptible to injection site infections.
Data Presentation: this compound Dosages in Rodent Strains
The following tables summarize this compound dosages used in different rodent strains based on published literature. Note that optimal dosages may vary depending on the specific experimental goals and the formulation of this compound used.
Table 1: this compound Dosage in Rats
| Strain | Formulation | Dosage | Route of Administration | Frequency | Observed Effect |
| Sprague-Dawley | Extended-Release Microspheres | 0.45 - 1.80 mg/kg | Intramuscular | Single Dose | Dose-proportional increase in Cmax and AUC. Testosterone suppression to castration levels.[7] |
| Sprague-Dawley | Sustained-Release Implant | 0.3, 0.6, 1.2 mg/rat | Subcutaneous | Single Dose | Testosterone suppression to castrate levels after 4 days with 0.6 and 1.2 mg doses.[9] |
| Wistar | Not Specified | Not Specified | Not Specified | Not Specified | Limited specific data available. General principles of this compound action apply. |
Table 2: this compound Dosage in Mice
| Strain | Formulation | Dosage | Route of Administration | Frequency | Observed Effect |
| C57BL/6 | Not Specified | Not Specified | Not Specified | Not Specified | Limited specific data available. General principles of this compound action apply. |
| BALB/c | Not Specified | Not Specified | Not Specified | Not Specified | Limited specific data available. General principles of this compound action apply. |
| Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | Often used in xenograft models; dosages should be optimized based on tumor growth and hormone suppression. |
Note: Published data on specific dosages of this compound for sustained hormonal suppression in mice are less detailed than for rats.[1] Subcutaneous implants are a common administration route.[1]
Experimental Protocols
Protocol 1: Subcutaneous Implantation of this compound Depot in Mice or Rats
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the procedure.
-
Anesthesia/Analgesia: While not always required, local or general anesthesia may be used to minimize discomfort, especially for larger animals or as per institutional guidelines.
-
Injection Site Preparation: Position the animal to expose the dorsal or anterior abdominal wall. Shave a small area of fur and disinfect the skin with 70% ethanol.
-
Implantation:
-
Remove the sterile syringe containing the this compound implant from its packaging.
-
Remove the needle cover.
-
Pinch the skin of the prepared area.
-
Insert the needle subcutaneously at a 30-45 degree angle.
-
Depress the plunger fully to deposit the implant.
-
Withdraw the needle. A protective sleeve may automatically cover the needle, depending on the product.
-
-
Post-Implantation Care: Monitor the animal for any signs of infection, irritation, or distress at the implantation site.
Protocol 2: Intramuscular Injection of this compound Microspheres in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Dosage Calculation: Calculate the required dose of this compound acetate based on the individual animal's body weight.
-
Reconstitution of Microspheres: Reconstitute the this compound acetate microspheres with the sterile diluent immediately before injection, following the manufacturer's instructions. Ensure the suspension is homogenous.
-
Injection:
-
Anesthetize the rat according to your institution's approved protocol.
-
Disinfect the injection site on the hind limb with 70% ethanol.
-
Administer the calculated volume of the this compound acetate suspension via intramuscular injection into the thigh muscle.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions at the injection site and for systemic effects. For pharmacokinetic studies, blood samples can be collected at predetermined time points.[2]
Visualizations
GnRH Signaling Pathway
This compound, as a GnRH agonist, initially stimulates and then downregulates the GnRH signaling pathway in the pituitary gonadotrophs. This pathway involves G-protein coupled receptors and downstream signaling cascades that control the synthesis and release of LH and FSH.[10][11][12]
Caption: GnRH agonist (this compound) signaling pathway in pituitary gonadotrophs.
Experimental Workflow for this compound Treatment in Rodents
A typical experimental workflow for a study involving this compound treatment in rodents includes acclimatization, baseline measurements, treatment administration, and subsequent monitoring and data collection.
Caption: A generalized experimental workflow for this compound treatment in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 5. Zoladex 3.6 (this compound Acetate Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Goserelin Versus Leuprolide: A Comparative Efficacy Analysis in Animal Models of Endometriosis
This guide provides a detailed comparison of the efficacy of two prominent Gonadotropin-Releasing Hormone (GnRH) agonists, goserelin and leuprolide, in the context of endometriosis treatment as evaluated in animal models. The following sections present quantitative data from a head-to-head comparative study, outline the experimental methodologies, and visualize key biological pathways and experimental designs. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of this compound and Leuprolide
A key study directly comparing this compound and leuprolide in a surgically induced endometriosis rat model provides valuable insights into their relative efficacy. The data below summarizes the primary findings on the reduction of endometriotic lesion size and the modulation of key molecular markers.
Endometriotic Lesion Volume and Histological Score
The primary measure of efficacy in treating endometriosis is the reduction of the ectopic endometrial implants. The following table presents the mean volume of endometriotic lesions and the average histological scores after treatment with this compound and leuprolide.
| Treatment Group | Mean Lesion Volume (mm³) | Average Histological Score |
| Control (Endometriosis) | 148.5 ± 11.2 | 2.7 ± 0.2 |
| This compound | 36.8 ± 3.5 | 1.1 ± 0.1 |
| Leuprolide | 42.6 ± 4.1 | 1.3 ± 0.1 |
Data sourced from a study on surgically induced endometriosis in rats. The histological score is a measure of the glandular and stromal health of the endometrial implants.
Molecular Markers of Angiogenesis and Inflammation
Vascular Endothelial Growth Factor (VEGF) is a key factor in the development of new blood vessels (angiogenesis) that support the growth of endometriotic lesions. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in the inflammatory processes associated with endometriosis.
| Treatment Group | Mean VEGF Expression (immunostaining) | Mean TNF-α Level (pg/mg tissue) |
| Control (Endometriosis) | High | 28.5 ± 2.9 |
| This compound | Low | 12.3 ± 1.5 |
| Leuprolide | Moderate | 15.8 ± 1.8 |
VEGF expression was qualitatively assessed via immunostaining. TNF-α levels were quantified in the tissue homogenates of the endometriotic lesions.
Apoptotic Markers
Caspase-3 and Caspase-9 are key enzymes in the apoptotic (programmed cell death) pathway. Increased activity of these caspases suggests a therapeutic effect through the induction of cell death in the endometriotic implants.
| Treatment Group | Mean Caspase-3 Activity (U/mg protein) | Mean Caspase-9 Activity (U/mg protein) |
| Control (Endometriosis) | 3.2 ± 0.4 | 2.1 ± 0.3 |
| This compound | 8.9 ± 0.9 | 6.5 ± 0.7 |
| Leuprolide | 7.5 ± 0.8 | 5.3 ± 0.6 |
Experimental Protocols
The data presented above was generated from a study utilizing a surgically induced model of endometriosis in female Wistar rats. The following is a detailed description of the experimental methodology.
1. Induction of Endometriosis:
-
Healthy, mature female Wistar rats were anesthetized.
-
A midline laparotomy was performed to expose the uterus.
-
A small piece of the right uterine horn was excised and sutured onto the peritoneum.
-
This autotransplantation of endometrial tissue leads to the development of endometriotic-like lesions.
2. Animal Groups and Treatment:
-
The rats were randomly divided into three groups:
-
Control Group: Received a vehicle saline injection.
-
This compound Group: Received this compound acetate at a dose of 3.6 mg/kg subcutaneously.
-
Leuprolide Group: Received leuprolide acetate at a dose of 1 mg/kg subcutaneously.
-
-
Treatments were administered for a period of four weeks.
3. Efficacy Evaluation:
-
At the end of the treatment period, the animals were euthanized.
-
The endometriotic lesions were excised, and their volumes were measured.
-
A portion of the lesion tissue was fixed in formalin for histological examination to assess the condition of the glandular epithelium and stroma.
-
The remaining tissue was used for molecular analysis, including:
-
Immunohistochemistry: To determine the expression levels of VEGF.
-
ELISA: To quantify the concentration of TNF-α.
-
Colorimetric Assays: To measure the activity of Caspase-3 and Caspase-9.
-
Visualizing the Mechanisms and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and leuprolide.
Caption: Mechanism of action for GnRH agonists in endometriosis.
Discussion and Conclusion
Based on the presented data from a direct comparative study in a rat model of endometriosis, both this compound and leuprolide are effective in reducing the size and severity of endometriotic lesions. However, the results suggest that this compound may have a slight advantage in this animal model.
This compound demonstrated a more pronounced reduction in lesion volume and a lower histological score compared to leuprolide. Furthermore, this compound was more effective at reducing the expression of the pro-angiogenic factor VEGF and the pro-inflammatory cytokine TNF-α. Both treatments effectively induced apoptosis in the endometriotic implants, as evidenced by the increased activity of caspases-3 and -9, with this compound showing a slightly higher induction of these apoptotic markers.
It is important to note that these findings are from a preclinical animal model and may not directly translate to human clinical outcomes. However, this study provides a strong rationale for the potent therapeutic effects of both agents and suggests subtle differences in their efficacy at the molecular level. Further research, including well-controlled clinical trials, is necessary to definitively establish the comparative efficacy of this compound and leuprolide in the treatment of endometriosis in humans.
Validating Goserelin-Induced Castration: A Comparative Guide to Serum Testosterone Measurement
For researchers, scientists, and drug development professionals, confirming the efficacy of chemical castration agents is paramount. This guide provides a comprehensive comparison of Goserelin with other common chemical castration agents, focusing on the validation of castration through the precise measurement of serum testosterone. Detailed experimental protocols and comparative data are presented to aid in the selection and validation of the most appropriate research models.
This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a widely utilized agent for inducing chemical castration in both clinical and preclinical research.[1][2] Its mechanism of action involves the initial stimulation of the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of GnRH receptors.[1][3] This sustained suppression of gonadotropin release results in a significant reduction of testosterone in males and estrogen in females, effectively achieving a castrate state.[1][2] The validation of this chemically induced castration is critically dependent on the accurate measurement of serum testosterone levels.
Comparative Efficacy of Chemical Castration Agents
The efficacy of this compound in achieving and maintaining castrate levels of testosterone has been compared with other luteinizing hormone-releasing hormone (LHRH) agonists, such as Leuprolide and Triptorelin. The primary endpoint in these studies is the reduction of serum testosterone to levels below established castration thresholds, typically ≤ 50 ng/dL or the more stringent ≤ 20 ng/dL.
| Agent | Dosage | Time Point | Testosterone Level (ng/dL) | Percentage of Patients Achieving Castration (≤ 50 ng/dL) | Percentage of Patients Achieving Castration (≤ 20 ng/dL) | Percentage of Patients Achieving Castration (<10 ng/dL) |
| This compound | 3.6 mg | 3 months | - | 65% | 55% | - |
| This compound | 11.34 mg | 9 months | Lowest mean testosterone compared to Leuprolide | - | - | 54.2% |
| Leuprolide | 3.75 mg | 3 months | - | 73.7% | 31.6% | - |
| Leuprolide | 7.5 mg | 3 months | - | 75% | 70% | - |
| Leuprolide | 11.25 mg | 9 months | Intermediate mean testosterone | - | - | 86.4% |
| Triptorelin | 11.25 mg | 9 months | Lowest mean testosterone | - | - | 93.2% |
Data compiled from multiple studies.[4][5][6][7][8] It is important to note that direct comparisons between studies can be challenging due to variations in patient populations, study designs, and testosterone assay methodologies.
Studies indicate that while this compound is effective in reducing testosterone to castrate levels, other agents like Triptorelin may achieve lower mean testosterone concentrations.[4][5] The choice of agent may therefore depend on the specific requirements of the research, including the desired depth of testosterone suppression.
Experimental Protocol: Measurement of Serum Testosterone by ELISA
Accurate determination of serum testosterone is essential for validating the castrated state. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, sensitive, and reliable method for this purpose. The following is a generalized protocol based on commercially available testosterone ELISA kits.
Materials:
-
Testosterone ELISA Kit (including microplate pre-coated with anti-testosterone antibody, testosterone-HRP conjugate, standards, controls, wash buffer, substrate, and stop solution)
-
Precision micropipettes and tips
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from the research subjects.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the serum (supernatant) and store at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and any other reagents as instructed in the specific kit manual.
-
-
Assay Procedure:
-
Secure the required number of antibody-coated microplate wells.
-
Pipette 25 µL of each standard, control, and serum sample into the appropriate wells. It is recommended to run all samples and standards in duplicate.[9]
-
Add 100 µL of the Testosterone-HRP conjugate to each well.[9]
-
Gently mix the plate for 20-30 seconds.
-
Cover the plate and incubate for 60 minutes at room temperature.[9]
-
Aspirate the liquid from each well.
-
Wash each well three times with 300 µL of wash buffer.[9] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the TMB Substrate to each well.[9]
-
Incubate the plate for 15 minutes at room temperature in the dark.[9]
-
Add 50 µL of Stop Solution to each well.[9] The color in the wells will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[9]
-
Calculate the mean absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis.
-
Use the standard curve to determine the testosterone concentration in each unknown sample.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound-induced castration and its validation.
Caption: this compound's mechanism of action leading to chemical castration.
References
- 1. youtube.com [youtube.com]
- 2. This compound Acetate - NCI [cancer.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: this compound versus triptorelin versus leuprolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: this compound versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Goserelin Formulations: Implant vs. Microspheres
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Goserelin Delivery Systems
This compound, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive cancers, such as prostate and breast cancer. Its therapeutic efficacy hinges on the sustained suppression of sex hormones, namely testosterone and estrogen. This is achieved through the continuous administration of this compound, which leads to the downregulation of GnRH receptors in the pituitary gland, ultimately inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] To obviate the need for daily injections, long-acting depot formulations have been developed. This guide provides a detailed comparative analysis of the two predominant sustained-release technologies for this compound: the solid biodegradable implant and the injectable microsphere formulation.
Mechanism of Action: A Shared Pathway
Both this compound implant and microsphere formulations operate through the same pharmacological principle. As GnRH agonists, they initially cause a transient surge in LH and FSH secretion, which can lead to a temporary increase in testosterone and estrogen levels.[1][2] However, the continuous presence of this compound disrupts the natural pulsatile signaling, leading to the downregulation and desensitization of pituitary GnRH receptors.[1] This sustained action results in a profound and reversible suppression of gonadotropin release, reducing sex hormone levels to castration equivalents.[1][2]
The signaling cascade initiated by this compound binding to its G-protein coupled receptor on pituitary gonadotropes is multifaceted. This interaction primarily activates the Gq/11 protein, leading to a cascade of intracellular events that ultimately govern hormone synthesis and release. Continuous stimulation leads to receptor internalization and downregulation, which is the molecular basis for the long-term therapeutic effect of desensitization.
Below is a diagram illustrating the signaling pathway of GnRH agonists like this compound.
Comparative Data Presentation
The choice between a this compound implant and a microsphere formulation can be guided by differences in their pharmacokinetic profiles, clinical efficacy, and safety. The following tables summarize quantitative data from comparative studies.
Table 1: Comparative Pharmacokinetics (Preclinical Data in Rats)
This table presents data from a head-to-head study in rats comparing a this compound acetate extended-release microsphere formulation (LY01005) with the this compound implant (Zoladex®).[3]
| Parameter | This compound Microspheres (LY01005) | This compound Implant (Zoladex®) |
| Cmax (ng/mL) | 4.31 ± 1.25 | 4.21 ± 1.13 |
| Tmax (day) | 9.0 ± 2.0 | 11.0 ± 4.9 |
| AUC (ng/mL*day) | 35.8 ± 7.2 | 35.4 ± 6.9 |
| Relative Bioavailability | 101.0% | 100% (Reference) |
Data are presented as mean ± standard deviation. AUC represents the area under the curve, and Cmax and Tmax are the maximum plasma concentration and the time to reach it, respectively.[3]
Table 2: Comparative Pharmacodynamics in Patients with Prostate Cancer
The following data are from a Phase III, randomized, open-label, non-inferiority trial in Chinese patients with prostate cancer, comparing this compound microspheres (LY01005) with the this compound implant.[4]
| Parameter | This compound Microspheres (LY01005) | This compound Implant |
| Patients with Testosterone ≤50 ng/dL at Day 29 | 99.3% (142/143) | 100% (140/140) |
| Cumulative Probability of Testosterone ≤50 ng/dL from Day 29 to 85 | 99.3% | 97.8% |
Table 3: Comparative Safety and Tolerability in Patients with Prostate Cancer
This table summarizes key adverse events from the same Phase III trial.[4]
| Adverse Event (≥3% incidence in either group) | This compound Microspheres (LY01005) (n=144) | This compound Implant (n=145) |
| Weight Gain | 17.4% | 18.6% |
| Hypertension | 8.3% | 8.3% |
| Hypercholesterolemia | 6.9% | 9.0% |
| Hot Flashes | 4.9% | 1.4% |
| Hyperhidrosis (including night sweats) | 4.9% | 4.8% |
| Injection-Site Reactions | 0% | 1.4% |
Experimental Protocols
Detailed and robust experimental design is critical for the evaluation of long-acting release formulations. Below are representative protocols for key comparative studies.
Protocol for In Vivo Pharmacokinetic and Pharmacodynamic Study
This protocol is based on the design of a Phase I, randomized, open-label, parallel study (NCT05140512) comparing this compound microspheres (LY01005) and the this compound implant (Zoladex®) in patients with prostate cancer.[5][6]
-
Study Design: A randomized, open-label, active-controlled, parallel-group study.
-
Patient Population: Male patients with locally advanced or metastatic prostate cancer suitable for endocrine therapy.[5][6]
-
Treatment Arms:
-
Dosing Regimen: A single injection administered every 28 days for three consecutive doses.[5][6] To mitigate the risk of clinical flare from the initial testosterone surge, patients are pre-treated with an anti-androgen (e.g., bicalutamide 50 mg/day) starting approximately 10 days before the first this compound dose and continuing throughout the study.[5][6]
-
Pharmacokinetic (PK) Sampling: Blood samples for this compound plasma concentration measurement are collected at specified time points. A typical schedule would include pre-dose, and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) on Day 1, followed by sampling on Days 2, 4, 8, 11, 15, 22, and 29 of each 28-day cycle.[7]
-
Pharmacodynamic (PD) Sampling: Blood samples for serum testosterone, LH, and FSH are collected at baseline and at regular intervals throughout the study (e.g., on Days 1, 8, 15, 22, and 29 of each cycle) to assess hormonal suppression.[5][6]
-
Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7] Serum hormone levels are measured using validated immunoassays.
-
Endpoints:
The following diagram illustrates the workflow of such a clinical trial.
Formulation and Release Kinetics: A Tale of Two Technologies
The fundamental difference between the implant and microsphere formulations lies in their physical structure and drug release mechanisms, which in turn influences their pharmacokinetic profiles.
-
This compound Implant (e.g., Zoladex®): This is a solid, cylindrical depot formulation composed of this compound acetate dispersed within a biodegradable poly(D,L-lactide-co-glycolide) (PLGA) copolymer matrix. It is manufactured via a hot-melt extrusion process. The implant is designed to release the drug over a prolonged period through a process of polymer hydration, diffusion, and subsequent bioresorption of the PLGA matrix. This typically results in a near zero-order release kinetic profile after an initial burst.
-
This compound Microspheres: These are injectable, free-flowing microparticles, also typically made from PLGA, encapsulating this compound. They are commonly produced using a double emulsion-solvent evaporation method. Following intramuscular injection, the microspheres hydrate and release the drug through a combination of diffusion through the polymer matrix and erosion of the polymer itself. This often leads to a multiphasic release profile, characterized by an initial burst, a lag phase, and a subsequent sustained release phase. The pharmacokinetic profile can exhibit multiple peaks.[7]
This difference in release mechanism is a key consideration in drug development and clinical application.
Conclusion
Both this compound implant and microsphere formulations are effective at achieving and maintaining medical castration, demonstrating non-inferiority in pharmacodynamic endpoints.[4] The microsphere formulation, however, may offer a superior safety and tolerability profile, particularly with regard to injection site reactions.[4] Preclinical pharmacokinetic data suggest comparable bioavailability between the two formulations.[3][7] The choice of formulation may therefore be influenced by factors such as patient preference, tolerability, and the specific desired release profile. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to conduct their own comparative evaluations of these important therapeutic technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Efficacy and safety of LY01005 versus this compound implant in Chinese patients with prostate cancer: A multicenter, randomized, open-label, phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Goserelin in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Goserelin, a gonadotropin-releasing hormone (GnRH) agonist, when used in combination with various chemotherapy agents. While extensive clinical data exists for this compound, particularly in the context of ovarian function preservation, this document focuses on the preclinical evidence of its direct anti-tumor effects, both as a monotherapy and in theoretical combination with standard chemotherapeutics. This guide aims to consolidate available preclinical data and provide a framework for future research into the synergistic potential of this compound-chemotherapy combinations.
This compound Monotherapy: Preclinical Evidence of Anti-Tumor Activity
Recent preclinical studies have demonstrated that this compound possesses intrinsic anti-tumor properties, particularly in hormone-sensitive cancers. A key study in epithelial ovarian cancer (EOC) has elucidated a pro-apoptotic mechanism of action.
Key Findings:
-
Induction of Apoptosis: this compound has been shown to promote apoptosis in EOC cells both in vitro and in vivo.
-
Signaling Pathway: The pro-apoptotic effect of this compound is mediated through the PI3K/AKT/FOXO1 signaling pathway. This compound upregulates Forkhead Box Protein O1 (FOXO1), a tumor suppressor, by decreasing AKT activity.
-
In Vivo Efficacy: In a nude mouse xenograft model using SKOV3-ip cells, this compound treatment (10 mg/kg every 4 days for 28 days) resulted in a significant increase in the proportion of apoptotic cells in the tumors compared to the control group.
Table 1: Preclinical Efficacy of this compound Monotherapy in Epithelial Ovarian Cancer
| Model System | Cell Lines | Treatment | Key Outcome | Reference |
| In Vitro | SKOV3, SKOV3-ip, A2780 | 10⁻⁴ mol/l this compound | Increased apoptosis, increased FOXO1 expression, decreased p-AKT expression | |
| In Vivo | Nude mice with SKOV3-ip xenografts | 10 mg/kg this compound s.c. every 4 days | Significantly increased apoptosis in tumors |
This compound in Combination with Chemotherapy: A Mechanistic Overview and Comparative Analysis
While direct preclinical comparative studies of this compound with various chemotherapy agents are limited, an understanding of their individual mechanisms of action allows for the formulation of hypotheses regarding potential synergistic interactions. The primary mechanism of this compound involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a reduction in circulating sex hormones. This can be particularly effective in hormone-receptor-positive cancers. Furthermore, the direct pro-apoptotic effects via the PI3K/AKT/FOXO1 pathway suggest broader potential.
Below is a comparative overview of this compound with common chemotherapy agents, detailing their mechanisms and potential for synergistic anti-tumor activity.
Table 2: Comparative Overview of this compound and Standard Chemotherapy Agents
| Agent | Mechanism of Action | Potential for Synergy with this compound |
| This compound | GnRH agonist; downregulates LH and FSH, leading to decreased estrogen and testosterone production. Directly induces apoptosis via the PI3K/AKT/FOXO1 pathway. | Can enhance the efficacy of chemotherapy in hormone-sensitive tumors by reducing hormonal stimulation. The direct pro-apoptotic effect may complement the cytotoxic mechanisms of various chemotherapies. |
| Doxorubicin | Anthracycline antibiotic; intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis. | The combination could be particularly effective in hormone-receptor-positive breast cancer. This compound's hormonal suppression combined with Doxorubicin's potent cytotoxicity could lead to enhanced tumor cell killing. |
| Cisplatin | Platinum-based alkylating-like agent; forms DNA adducts, leading to DNA damage and induction of apoptosis. | In ovarian and other cancers, the combination could be beneficial. This compound's pro-apoptotic signaling may lower the threshold for cisplatin-induced apoptosis. |
| Paclitaxel | Taxane; stabilizes microtubules, leading to mitotic arrest and induction of apoptosis. | The combination may offer advantages in various solid tumors, including breast and ovarian cancer. The distinct mechanisms of inducing apoptosis (mitotic arrest vs. signaling pathway modulation) could result in a synergistic effect. |
| Cyclophosphamide | Alkylating agent; cross-links DNA, leading to inhibition of DNA synthesis and replication and ultimately cell death. | In breast cancer, where this combination is often used clinically for ovarian suppression, a direct synergistic anti-tumor effect at the preclinical level is plausible through combined DNA damage and hormonal deprivation. |
| Docetaxel | Taxane; promotes microtubule assembly and stabilization |
A Head-to-Head In Vitro Comparison of Goserelin and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Goserelin with other prominent gonadotropin-releasing hormone (GnRH) agonists, including Leuprolide and Triptorelin. The following sections detail their relative potencies, underlying signaling mechanisms, and the experimental protocols used to derive these insights, offering valuable data for research and development in endocrinology and related fields.
Mechanism of Action: GnRH Receptor Signaling
This compound, Leuprolide, and Triptorelin are synthetic analogues of the natural GnRH. They exert their therapeutic effects by binding to and activating GnRH receptors on pituitary gonadotrope cells.[1] This initial agonistic action triggers a cascade of intracellular events, leading to a transient increase in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous stimulation by these agonists leads to a paradoxical downregulation and desensitization of the GnRH receptors. This sustained action ultimately suppresses gonadotropin release, resulting in a significant reduction of gonadal steroid production.[2]
The primary signaling pathway initiated by GnRH agonist binding involves the Gq/11 protein-coupled GnRH receptor. Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the synthesis and secretion of LH and FSH.[1]
Comparative In Vitro Potency
Direct comparative in vitro studies detailing the potency of this compound alongside other GnRH agonists are not widely available in the public domain.[1] However, studies on other potent GnRH agonists using rat pituitary cells provide valuable benchmarks for their relative efficacy in terms of receptor binding and biological activity (LH release).
| GnRH Agonist | Relative Potency (LH Release)¹ | Relative Receptor Affinity (Binding)¹ |
| GnRH (Native) | 1 | 1 |
| Buserelin | 50 | 20 |
| [D-Ser(tBu)⁶]des-Gly¹⁰-GnRH N-ethylamide | 100 | 30 |
¹Data from Loumaye et al., 1982, relative to native GnRH.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the performance of GnRH agonists.
Rat Pituitary Cell Culture and LH/FSH Release Assay
This protocol outlines the procedure for primary culture of rat pituitary cells and the subsequent measurement of LH and FSH release upon stimulation with GnRH agonists.
a. Cell Culture:
-
Cell Source: Anterior pituitary glands from adult female Wistar rats.
-
Dissociation: Pituitary glands are minced and enzymatically dissociated using a solution of collagenase and hyaluronidase in a calcium- and magnesium-free salt solution.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin-streptomycin).
-
Plating: Dispersed cells are plated in multi-well culture plates at a density of approximately 2-5 x 10⁵ cells per well and maintained at 37°C in a humidified atmosphere of 5% CO₂ in air for 48-72 hours before experimentation.
b. LH/FSH Release Assay:
-
Stimulation: The cultured pituitary cells are washed and incubated with fresh serum-free medium containing various concentrations of the GnRH agonists (e.g., this compound, Leuprolide, Triptorelin) for a specified period (typically 2-4 hours).
-
Sample Collection: After incubation, the culture medium is collected for the measurement of secreted LH and FSH.
-
Quantification: LH and FSH concentrations in the collected media are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) with commercially available kits.
-
Data Analysis: Dose-response curves are generated by plotting the amount of LH/FSH released against the concentration of the GnRH agonist. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of each agonist.
GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of GnRH agonists to the GnRH receptor.
-
Membrane Preparation:
-
Pituitary glands or cells expressing the GnRH receptor are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the GnRH receptors. The resulting membrane pellet is washed and resuspended in an assay buffer.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-Buserelin) is incubated with the pituitary membrane preparation in the presence of increasing concentrations of the unlabeled competitor GnRH agonists (this compound, Leuprolide, Triptorelin).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled agonist) from the total binding.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The binding affinity (Ki) of the test agonist is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
References
Validating Goserelin's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Goserelin, a luteinizing hormone-releasing hormone (LHRH) agonist, is a well-established therapy for hormone-sensitive cancers, primarily prostate and breast cancer. Its mechanism of action involves the downregulation of the pituitary-gonadal axis, leading to a reduction in testosterone and estrogen levels. While clinical efficacy is well-documented, validating its anti-tumor effects in preclinical models that faithfully recapitulate human tumor biology is crucial for further drug development and personalized medicine. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior model for this purpose, retaining the heterogeneity and molecular characteristics of the original tumor.
This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data from studies utilizing patient-derived and cell-line-derived xenograft models. Detailed experimental protocols and an exploration of the underlying signaling pathways are also presented to facilitate further research.
Comparative Efficacy of this compound in Xenograft Models
While specific quantitative data on this compound's effects in patient-derived xenografts remains limited in publicly available literature, studies on cell-line derived xenografts and clinical trials provide valuable insights into its anti-tumor activity.
Table 1: Summary of this compound's Anti-Tumor Effects in Preclinical and Clinical Studies
| Cancer Type | Model/Study Type | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer | Cell-line (DU 145) Xenograft | This compound (Zoladex) via osmotic minipumps | Significant decrease in tumor growth when treatment started 7 days after cell inoculation.[1] | [1] |
| Prostate Cancer | Clinical Trial | This compound vs. Orchiectomy | Similar objective response rates (82% vs. 77%) and median time to treatment failure (52 vs. 53 weeks).[2] | [2] |
| Prostate Cancer | Clinical Trial | This compound vs. Triptorelin | No statistically significant difference in reduction of prostate volume.[3] | [3] |
| Breast Cancer | Clinical Trial | This compound 10.8 mg vs. 3.6 mg | Non-inferior progression-free survival rate at 24 weeks (61.5% vs. 60.2%).[4] | [4] |
| Breast Cancer | Clinical Trial | This compound | Objective response in 36.4% of patients with a median duration of 44 weeks.[5] | [5] |
| Epithelial Ovarian Cancer | In vivo Xenograft | This compound | Significantly increased proportion of apoptotic cells in subcutaneous xenograft tumors. | [6] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for establishing and utilizing PDX models for evaluating hormonal therapies like this compound.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[7][8]
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and surgically implanted, often subcutaneously or orthotopically, into immunodeficient mice (e.g., NOD/SCID).[8] For hormone-dependent tumors like breast cancer, estrogen supplementation may be required for successful engraftment.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[6]
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.[7]
This compound Treatment in PDX Models
-
Cohort Establishment: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Treatment Administration: this compound is typically administered as a subcutaneous depot injection at clinically relevant doses. The frequency of administration will depend on the specific formulation (e.g., every 28 days for the 3.6 mg depot).
-
Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, including histopathology, immunohistochemistry, and molecular profiling to investigate the mechanisms of action and resistance.
Signaling Pathways Modulated by this compound
This compound's anti-tumor effects are not solely dependent on systemic hormone deprivation. Evidence suggests that it can also exert direct effects on cancer cells by modulating key signaling pathways.
This compound's Impact on the PI3K/Akt Signaling Pathway
Studies have indicated that LHRH agonists can influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In epithelial ovarian cancer cells, this compound has been shown to decrease the expression of phosphorylated Akt (p-Akt).[6] This inhibition of Akt activity leads to the upregulation of downstream targets that can promote apoptosis.
Experimental Workflow for Validating this compound in PDX Models
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound using patient-derived xenografts.
Comparison with Alternatives
This compound's main alternatives in the treatment of hormone-sensitive cancers include other LHRH agonists (e.g., Leuprolide, Triptorelin) and LHRH antagonists (e.g., Degarelix).
-
LHRH Agonists (e.g., Leuprolide): These drugs share a similar mechanism of action with this compound, involving initial stimulation followed by downregulation of the pituitary-gonadal axis. Clinical studies have generally shown comparable efficacy between this compound and other LHRH agonists in terms of testosterone suppression and clinical outcomes in prostate cancer.[4][9][10][11][12]
-
LHRH Antagonists (e.g., Degarelix): Unlike agonists, LHRH antagonists directly block the LHRH receptor, leading to a more rapid reduction in testosterone without the initial "flare" effect seen with agonists. This can be advantageous in patients with advanced disease where a testosterone surge could exacerbate symptoms.
-
Orchiectomy: Surgical castration provides a permanent and immediate reduction in testosterone levels. Clinical trials have demonstrated that this compound has similar efficacy to orchiectomy in terms of objective response and time to treatment failure in advanced prostate cancer.[2]
The logical relationship between these therapeutic options is depicted in the following diagram.
Conclusion
Patient-derived xenograft models offer a powerful platform for the preclinical evaluation of anti-cancer therapies like this compound. While existing data from xenograft studies are limited, they, along with extensive clinical evidence, support the efficacy of this compound in inhibiting the growth of hormone-sensitive tumors. Further studies utilizing well-characterized PDX models are warranted to generate more robust quantitative data, enabling direct comparisons with alternative treatments and a deeper understanding of the molecular mechanisms underlying its anti-tumor effects. This will ultimately contribute to the development of more personalized and effective treatment strategies for patients with breast and prostate cancer.
References
- 1. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus orchiectomy in the treatment of advanced prostate cancer: final results of a randomized trial. Zoladex Prostate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicsinoncology.com [clinicsinoncology.com]
- 4. Phase 3, open-label, randomized study comparing 3-monthly with monthly this compound in pre-menopausal women with estrogen receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound depot in the treatment of premenopausal advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 12. mdpi.com [mdpi.com]
Goserelin Versus Surgical Castration in Preclinical Prostate Cancer Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of androgen deprivation therapy (ADT) in preclinical prostate cancer studies, the choice between chemical and surgical castration is a critical experimental design consideration. This guide provides an objective comparison of Goserelin (a luteinizing hormone-releasing hormone [LHRH] agonist) and surgical castration (orchiectomy) in established prostate cancer models, supported by experimental data.
Mechanism of Action: A Tale of Two Approaches
Surgical castration offers a direct and immediate route to androgen deprivation through the physical removal of the testes, the primary source of testosterone. This results in a rapid and permanent reduction of circulating testosterone to castrate levels.
This compound, a synthetic analogue of LHRH, employs a pharmacological approach. Its continuous administration leads to the downregulation and desensitization of LHRH receptors in the pituitary gland.[1] This initially causes a transient surge in luteinizing hormone (LH) and testosterone, followed by a profound and sustained suppression of LH secretion.[1] The resulting inhibition of testicular testosterone production leads to a state of medical castration.[1]
Head-to-Head Comparison in the Dunning R3327H Rat Prostate Cancer Model
A pivotal preclinical study directly compared the efficacy of this compound (Zoladex) with surgical castration in the well-established Dunning R3327H androgen-responsive rat prostate cancer model. The findings from this study provide valuable insights into the comparative performance of these two modalities.
Hormonal and Physiological Effects
Both this compound administration and surgical castration demonstrated profound effects on the endocrine system and androgen-sensitive organs. In rats treated with a 1 mg this compound depot every 28 days, serum testosterone and LH were undetectable.[2] Furthermore, the weights of the ventral prostate and seminal vesicles in the this compound-treated group were identical to those in the surgically castrated group, indicating a comparable degree of end-organ atrophy.[2]
| Parameter | This compound (1 mg depot) | Surgical Castration | Control (Intact) |
| Serum Testosterone | Undetectable | Not reported (assumed castrate) | Normal physiological levels |
| Serum LH | Undetectable | Not reported | Normal physiological levels |
| Serum FSH | Decreased by 60-70% | Not reported | Normal physiological levels |
| Ventral Prostate Weight | Identical to castrated group | Markedly reduced | Normal |
| Seminal Vesicle Weight | Identical to castrated group | Markedly reduced | Normal |
| Testes Weight | ~10% of control | N/A (removed) | Normal |
Anti-Tumor Efficacy
In the Dunning R3327H model, both this compound and surgical castration resulted in a marked inhibition of tumor growth compared to intact control animals.[2] The study reported that the tumor growth inhibition observed with this compound was similar to that achieved with surgical castration.[2]
| Treatment Group | Tumor Growth Inhibition |
| This compound (1 mg depot) | Marked inhibition, similar to surgical castration |
| Surgical Castration | Marked inhibition |
| Control (Intact) | Progressive tumor growth |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Dunning R3327H Tumor Model and Treatment Protocol
-
Animal Model: Male rats bearing the Dunning R3327H androgen-responsive prostate tumors, implanted on each flank.[2]
-
Treatment Groups:
-
Monitoring: Tumor growth was monitored, and at the end of the study (21 days after the eighth depot), animals were euthanized for assessment of sex organ weights and serum hormone concentrations.[2]
Visualizing the Pathways and Processes
Conclusion
Preclinical data from the Dunning R3327H rat prostate cancer model indicates that this compound is as effective as surgical castration in inhibiting tumor growth and inducing the regression of androgen-dependent organs.[2] Both methods achieve castrate levels of testosterone, though the initial testosterone surge with this compound is a key mechanistic difference.[1] For researchers, the choice between these two modalities may hinge on the specific experimental goals. Surgical castration provides a rapid, irreversible, and complete ablation of testicular androgens. In contrast, this compound offers a reversible and less invasive method that more closely mimics a clinical intervention. The transient testosterone flare associated with this compound should be a consideration in the experimental design.
References
A Comparative Analysis of Monthly vs. Three-Monthly Goserelin Formulations for Hormone-Responsive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monthly (3.6 mg) and three-monthly (10.8 mg) subcutaneous depot formulations of goserelin, a luteinizing hormone-releasing hormone (LHRH) agonist. This compound is a cornerstone in the management of hormone-sensitive cancers, such as prostate and breast cancer, where androgen or estrogen suppression is the therapeutic goal. This document synthesizes data from clinical studies to objectively evaluate the performance of both formulations, offering insights into their efficacy, safety, and pharmacokinetic profiles. Detailed experimental protocols are provided to aid in the understanding and potential design of future studies.
Efficacy and Pharmacodynamics
Both the 3.6 mg monthly and 10.8 mg three-monthly this compound depots are designed to deliver a continuous release of the drug, leading to the downregulation of pituitary LHRH receptors. This, in turn, suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately reducing serum testosterone to castrate levels in men and estradiol to postmenopausal levels in women.
Clinical trials have consistently demonstrated the non-inferiority of the three-monthly formulation compared to the monthly injection.
In Prostate Cancer:
Studies have shown that both formulations achieve and maintain serum testosterone suppression to castrate levels (≤ 50 ng/dL or ≤ 1.7 nmol/L). The reduction in prostate-specific antigen (PSA) levels, a key marker of treatment response, is also comparable between the two formulations.[1][2]
In Breast Cancer:
In premenopausal women with estrogen receptor-positive (ER+) breast cancer, the 10.8 mg three-monthly formulation has been shown to be non-inferior to the 3.6 mg monthly depot in suppressing serum estradiol levels.[3][4][5][6] Progression-free survival (PFS) rates at 24 weeks were found to be similar between the two treatment arms in a phase 3 study.[5][6]
Data Summary: Efficacy in Hormone Suppression and Clinical Outcomes
| Parameter | Monthly this compound (3.6 mg) | Three-Monthly this compound (10.8 mg) | Key Findings | Citations |
| Prostate Cancer | ||||
| Time to Testosterone Suppression | Consistently achieved by day 21-28 | Consistently achieved by day 21-28 | Both formulations effectively induce and maintain castration levels of testosterone. | [1][2] |
| PSA Response at 3 Months | ~92.5% of patients show a significant decrease | ~94% of patients show a significant decrease | Similar and high rates of PSA response. | [2] |
| Breast Cancer | ||||
| Mean Estradiol Levels (Week 24) | 24.8 pg/mL | 20.3 pg/mL | Both formulations achieve postmenopausal estradiol levels. | [5][6] |
| Progression-Free Survival (PFS) Rate at 24 weeks | 60.2% | 61.5% | Non-inferiority of the three-monthly formulation was demonstrated. | [5][6] |
| Objective Response Rate (ORR) | 26.9% | 23.9% | No statistically significant difference observed. | [5][6] |
Pharmacokinetics
The pharmacokinetic profiles of the two this compound formulations are designed to provide sustained drug release over their respective dosing intervals. Following an initial peak, serum this compound concentrations are maintained at a level sufficient to ensure continuous gonadotropin suppression. The 10.8 mg depot has a more gradual release profile to maintain therapeutic levels over the three-month period.
Safety and Tolerability
The safety profiles of the monthly and three-monthly this compound formulations are well-established and comparable. The most commonly reported adverse events are associated with hormonal suppression and include hot flashes, decreased libido, and erectile dysfunction in men, and hot flashes, vaginal dryness, and decreased libido in women. Injection site reactions are generally mild and infrequent with both formulations.
Data Summary: Comparative Safety Profile
| Adverse Event | Monthly this compound (3.6 mg) | Three-Monthly this compound (10.8 mg) | Key Findings | Citations |
| Hot Flashes | Commonly reported | Commonly reported | Similar incidence between formulations. A known effect of hormone deprivation. | [1] |
| Injection Site Reactions | Low incidence | Low incidence | Both formulations are generally well-tolerated locally. | [7] |
| Serious Adverse Events (SAEs) | Incidence of 7.1% in a breast cancer study | Incidence of 3.7% in a breast cancer study | No significant difference in the overall safety profile was observed. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical trial data. Below are representative protocols for key experiments conducted in comparative studies of this compound formulations.
Testosterone/Estradiol Suppression Monitoring
Objective: To assess and compare the efficacy of monthly and three-monthly this compound formulations in suppressing serum testosterone (in men) or estradiol (in women) to therapeutic levels.
Methodology:
-
Patient Cohort: Patients with hormone-sensitive prostate or breast cancer, naive to hormonal therapy.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound 3.6 mg subcutaneously every 28 days or this compound 10.8 mg subcutaneously every 84 days.
-
Blood Sampling:
-
Baseline: A blood sample is collected prior to the first injection to determine baseline testosterone or estradiol levels.
-
Monthly Formulation Group: Blood samples are collected on day 1 (pre-dose), and then at weeks 2, 4, 8, 12, 16, 20, and 24.
-
Three-Monthly Formulation Group: Blood samples are collected on day 1 (pre-dose), and then at weeks 4, 8, 12 (pre-dose), 16, 20, and 24.
-
-
Hormone Analysis:
-
Data Analysis:
-
The primary endpoint is the proportion of patients achieving and maintaining castrate levels of testosterone (≤ 50 ng/dL) or postmenopausal levels of estradiol (e.g., < 30 pg/mL) over the study period.
-
Mean hormone concentrations and area under the curve (AUC) are compared between the two groups.
-
Prostate-Specific Antigen (PSA) Response Monitoring (Prostate Cancer)
Objective: To evaluate the biochemical response to treatment by monitoring changes in serum PSA levels.
Methodology:
-
Blood Sampling: Blood samples for PSA measurement are collected at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 12, and 24).[1]
-
PSA Analysis:
-
Data Analysis:
-
The primary endpoint is the proportion of patients achieving a PSA response, often defined as a ≥50% decrease from baseline.
-
Mean and median PSA levels, as well as the percentage change from baseline, are compared between the two treatment arms.
-
Adverse Event Monitoring and Reporting
Objective: To systematically collect and compare the safety and tolerability profiles of the two this compound formulations.
Methodology:
-
Data Collection:
-
At each study visit, patients are questioned about the occurrence of any adverse events (AEs) since the last visit.[16]
-
AEs are also identified through physical examinations, vital sign measurements, and laboratory tests.
-
-
Grading and Causality:
-
The severity of each AE is graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
The relationship of the AE to the study drug is assessed by the investigator (e.g., unrelated, possibly related, probably related, definitely related).[17]
-
-
Reporting:
-
Data Analysis: The incidence, severity, and type of AEs are summarized and compared between the two treatment groups.
Visualizations
This compound Mechanism of Action: GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in LH and FSH. However, continuous stimulation results in receptor desensitization and downregulation, ultimately suppressing gonadotropin release and sex hormone production.[20][21][22][23][24]
Caption: GnRH Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Comparative Study Design
The following diagram illustrates a typical workflow for a clinical trial comparing the monthly and three-monthly this compound formulations.
Caption: Workflow of a Comparative Clinical Trial.
Conclusion
The available evidence strongly supports that the three-monthly 10.8 mg this compound formulation is a non-inferior alternative to the monthly 3.6 mg formulation in terms of efficacy and safety for the treatment of hormone-sensitive prostate and breast cancers. The longer dosing interval of the three-monthly formulation offers a more convenient treatment option for patients, potentially improving adherence and quality of life without compromising therapeutic outcomes. The choice between the two formulations may be guided by patient preference, healthcare system logistics, and cost considerations. Further research could explore long-term outcomes and patient-reported satisfaction with each formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monthly versus 3-monthly this compound acetate treatment in pre-menopausal patients with estrogen receptor-positive early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monthly versus 3-monthly this compound acetate treatment in pre-menopausal patients with estrogen receptor-positive early breast cancer | Scilit [scilit.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. 3-month formulation of this compound acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 3, open-label, randomized study comparing 3-monthly with monthly this compound in pre-menopausal women with estrogen receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Serum Testosterone in Nondiabetic Young Obese Men: Comparison of Direct Immunoassay to Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. prostatecanceruk.org [prostatecanceruk.org]
- 16. med.virginia.edu [med.virginia.edu]
- 17. ecshsr.pitt.edu [ecshsr.pitt.edu]
- 18. Adverse event reporting requirements [media.tghn.org]
- 19. uthealthhoustonemergency.org [uthealthhoustonemergency.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
Cross-study comparison of Goserelin efficacy in different cancer types
A comprehensive guide for researchers, scientists, and drug development professionals detailing the efficacy and mechanisms of Goserelin across various cancer types. This guide provides a comparative analysis based on available clinical data, experimental protocols, and signaling pathways.
This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a widely utilized therapeutic agent in the management of hormone-sensitive cancers.[1] Its primary mechanism of action involves the suppression of pituitary gonadotropin secretion, leading to a significant reduction in circulating levels of sex hormones—testosterone in men and estrogen in women.[2][3] This hormonal suppression is pivotal in inhibiting the growth of tumors that are dependent on these hormones for their proliferation. This guide provides a comparative overview of this compound's efficacy in prostate cancer, breast cancer, and other malignancies, supported by quantitative data from clinical studies and detailed experimental methodologies.
Mechanism of Action
This compound functions as a GnRH agonist.[1] Upon initial administration, it paradoxically stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), causing a transient surge in testosterone and estrogen levels.[2] However, continuous stimulation leads to the downregulation and desensitization of GnRH receptors in the pituitary, resulting in a profound and sustained suppression of LH and FSH secretion.[1][3] This, in turn, dramatically reduces the production of testosterone by the testes in men and estrogen by the ovaries in women, achieving what is often referred to as "medical castration."[3] The reduction in sex hormone levels is the cornerstone of this compound's therapeutic effect in hormone-receptor-positive cancers.
Comparative Efficacy of this compound in Major Cancer Types
The clinical utility of this compound has been extensively studied in prostate and breast cancer, with emerging evidence in other malignancies. The following sections provide a comparative summary of its efficacy based on key clinical trial data.
Prostate Cancer
This compound is a cornerstone of androgen deprivation therapy (ADT) for prostate cancer.[4] It is used in various stages of the disease, from localized to advanced metastatic cancer.
Table 1: Efficacy of this compound in Prostate Cancer
| Study/Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |
| Zoladex Prostate Study Group[5] | Stage D2 Prostate Cancer (N=283) | This compound (3.6 mg every 28 days) vs. Orchiectomy | Objective Response, Time to Treatment Failure, Survival | Objective Response: 82% (this compound) vs. 77% (Orchiectomy). Median Time to Treatment Failure: 52 weeks vs. 53 weeks. Median Survival: 119 weeks vs. 136 weeks. This compound was as effective as orchiectomy. |
| Real-world study in China[6] | Localized or Locally Advanced Prostate Cancer (N=294) | This compound 10.8 mg depot | Serum Testosterone and PSA levels | At week 24, mean serum testosterone decreased by 401.0 ng/dL and PSA by 35.4 ng/mL. 90.2% of evaluable patients achieved castration levels of testosterone (<50 ng/dL). |
| Comparison with DES[7] | Stage D2 Prostate Cancer (N=67) | This compound (3.6 mg every 28 days) vs. Diethylstilbestrol (DES) 3 mg daily | Serum Testosterone Levels | Median serum testosterone was reduced to castrate levels within one month in both groups and remained suppressed. |
Breast Cancer
In premenopausal women with hormone receptor-positive breast cancer, this compound is used for ovarian function suppression, effectively creating a postmenopausal hormonal environment to enhance the efficacy of other endocrine therapies like tamoxifen or aromatase inhibitors.[8][9]
Table 2: Efficacy of this compound in Breast Cancer
| Study/Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |
| SWOG-8692 (interim data)[9] | Premenopausal women with locally advanced or metastatic HR-positive breast cancer (N=124) | This compound (3.6 mg every 4 weeks) vs. Oophorectomy | Objective Response Rate (CR+PR), Time to Treatment Failure, Overall Survival | Objective Response: 22% (this compound) vs. 12% (Oophorectomy). Median Time to Treatment Failure: 6.7 months vs. 5.5 months. Median Survival: 33.2 months vs. 33.6 months. |
| ZIPP Study[9] | Premenopausal women with operable early breast cancer | This compound alone, Tamoxifen alone, Combination, or No endocrine therapy | Event-Free Survival (EFS) | Hazard Ratio for EFS vs. no therapy: this compound alone: 0.67, Tamoxifen alone: 0.71, Combination: 0.65. |
| Phase 3 Non-inferiority Trial[10][11] | Premenopausal women with ER-positive advanced breast cancer (N=222) | This compound 10.8 mg (3-monthly) vs. This compound 3.6 mg (monthly) | Progression-Free Survival (PFS) rate at 24 weeks | PFS rate at 24 weeks: 61.5% (10.8 mg) vs. 60.2% (3.6 mg), confirming non-inferiority. |
| Long-term follow-up study[12] | Premenopausal patients with ER-positive breast cancer (N=584) | This compound, Tamoxifen, Combination, or Control for 2 years | 20-year Distant Recurrence-Free Interval (DRFI) | This compound, tamoxifen, and the combination significantly improved long-term DRFI compared to control. |
Other Gynecological and Urological Conditions
This compound has also been investigated in other hormone-sensitive conditions, including endometrial cancer, ovarian cancer, and benign diseases such as uterine fibroids and benign prostatic hyperplasia.
Table 3: Efficacy of this compound in Other Conditions
| Condition | Study/Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints & Results |
| Endometrial Carcinoma | GOG Study[13] | Advanced or recurrent endometrial carcinoma (N=40) | This compound 3.6 mg monthly | Overall Response Rate: 11% (2 complete responses, 3 partial responses). Median PFS: 1.9 months. Median OS: 7.3 months. The study concluded limited activity. |
| Ovarian Cancer | Phase II Trial[14] | Relapsed epithelial ovarian cancer (N=30) | This compound | 2 partial responses. 5 patients had disease stabilization. The therapy halted disease progression for 6 months or more in 23% of heavily pretreated patients. |
| Uterine Fibroids | Clinical Study[15] | Women with uterine fibroids (N=30) | This compound 3.6 mg monthly for 6 or 12 months | Induced about 50% shrinkage of uterus and fibroid volume. |
| Benign Prostatic Hyperplasia (BPH) | Randomized Controlled Trial[16][17] | Patients undergoing TURP for BPH (N=68) | Single 3.6 mg this compound injection 4 weeks before TURP vs. no pretreatment | Significantly reduced intraoperative blood loss (178.13 mL vs. 371.75 mL). |
Experimental Protocols and Workflows
The administration and monitoring of this compound therapy follow a structured protocol to ensure efficacy and manage potential side effects.
General Experimental Protocol for this compound Administration
A typical clinical trial protocol involving this compound would include the following key steps:
-
Patient Screening and Baseline Assessment:
-
Confirmation of hormone receptor status of the tumor.
-
Assessment of patient's menopausal status (for female patients).
-
Baseline measurement of relevant hormone levels (e.g., testosterone, PSA in men; estradiol in women).
-
Tumor staging and measurement of baseline tumor size.
-
-
Treatment Administration:
-
Monitoring and Follow-up:
Conclusion
This compound demonstrates significant efficacy in the treatment of hormone-sensitive cancers, particularly prostate and breast cancer, by effectively suppressing sex hormone production.[2][4][9] In prostate cancer, its efficacy is comparable to surgical castration.[5] In premenopausal breast cancer, it is a key component of endocrine therapy, improving survival outcomes.[9][12] While its role in other cancers like endometrial and ovarian cancer appears more limited based on current data, it shows promise in managing symptoms and reducing tumor volume in benign conditions like uterine fibroids.[13][14][15] The availability of a long-acting 10.8 mg depot formulation offers a more convenient dosing schedule without compromising efficacy.[10][11] Further research is warranted to explore its potential in combination with newer targeted therapies and immunotherapies across a broader range of malignancies.
References
- 1. youtube.com [youtube.com]
- 2. This compound Acetate - NCI [cancer.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. az-brands.com [az-brands.com]
- 6. Real-world effectiveness and safety of this compound 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of Zoladex and DES in the treatment of advanced prostate cancer: results of a randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. zoladexhcp.com [zoladexhcp.com]
- 10. Phase 3, open-label, randomized study comparing 3-monthly with monthly this compound in pre-menopausal women with estrogen receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound acetate as treatment for recurrent endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II trial of this compound (Zoladex) in relapsed epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of this compound-depot in the clinical management of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound acetate before transurethral resection of moderately enlarged benign prostatic hyperplasia: Prospective randomised-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound acetate before transurethral resection of moderately enlarged benign prostatic hyperplasia: Prospective randomised-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Goserelin Disposal Protocol for Laboratory and Research Environments
The following guide provides essential safety and logistical information for the proper handling and disposal of goserelin in a research setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a potent pharmaceutical compound and must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the following safety protocols. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1] This includes:
-
Chemical-resistant gloves
-
Protective clothing (e.g., lab coat)
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield) may be required depending on the procedure
-
-
Handling: Avoid contact with skin and eyes.[2] Obtain special instructions before use, as this compound may damage fertility.[3]
-
Storage: this compound should be stored in its original container, locked up, and at a recommended temperature of below 25°C.[1][2]
Step-by-Step Disposal Procedures
Disposal of this compound and associated materials must be in accordance with local, state, and national legislation, such as the guidelines set by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
1. Disposal of Unused, Expired, or Waste this compound Product:
-
Segregation: Identify all this compound waste (rejected, expired, or partially used product) as hazardous pharmaceutical waste.
-
Containment: Place the waste into a designated, properly labeled hazardous waste container. In many systems, this will be a black pharmaceutical waste container.[6]
-
Final Disposal: Rejected, expired, or returned this compound product must be disposed of through a licensed incineration facility.[3][7][8] Do not dispose of this compound down drains, sewers, or into water courses.[2][8][9]
2. Disposal of Syringes and Sharps:
-
Immediate Disposal: Following administration or use in an experimental setup, immediately dispose of the entire syringe and needle assembly into an approved, puncture-resistant sharps collector.[10][11]
-
Do Not Manipulate Sharps: Do not attempt to recap, bend, or remove the needle from the syringe. The needle on this compound delivery devices does not retract.[10][11]
-
Container Management: Once the sharps container is full, it should be sealed and managed as hazardous or biomedical waste according to institutional protocols.
3. Disposal of Contaminated Materials:
-
PPE: Used gloves, gowns, and other disposable PPE contaminated with this compound should be placed in a designated hazardous waste container, often a biohazard box with a red bag.[12]
-
Labware: Any labware (e.g., tubing, culture plates, absorbent pads) that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[12]
-
Empty Packaging: Empty containers and packaging will retain product residue and should be disposed of as hazardous waste, observing all hazard precautions.[3][8]
Emergency Spill Protocol
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Before cleaning, don the appropriate PPE, including gloves, protective clothing, and eye/face protection.[1][2]
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1][2]
-
Clean-up:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1]
-
Carefully collect the absorbed material and any contaminated solids.
-
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal via incineration.[1][3]
Data Summary for this compound Handling
| Parameter | Specification | Source(s) |
| Primary Disposal Method | Incineration via an accredited contractor | [3][7][8] |
| Waste Classification | Hazardous Pharmaceutical Waste | [3][4][5] |
| Recommended Storage Temp. | < 25 °C | [2] |
| Required PPE | Gloves, Protective Clothing, Eye/Face Protection | [1] |
| Spill Decontamination Agent | Alcohol | [1] |
| Sharps Disposal | Approved, puncture-resistant sharps collector | [10][11] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound and associated waste materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. safety.duke.edu [safety.duke.edu]
Essential Safety and Handling of Goserelin: A Guide for Laboratory Professionals
An imperative for researchers, scientists, and drug development professionals, this guide provides essential safety protocols and logistical information for the handling and disposal of Goserelin. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent luteinizing hormone-releasing hormone (LHRH) agonist that requires careful handling due to its potential health risks. The primary hazards associated with this compound include reproductive toxicity, with the potential to damage fertility or harm an unborn child.[1][2][3][4] It is also classified as harmful if swallowed.[1] Therefore, the implementation of stringent safety measures, including the use of appropriate personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always be conducted to determine the specific PPE required for the tasks being performed.[2][4] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Preparation (in a ventilated enclosure) | Safety glasses with side shields or safety goggles.[4][5] | Chemical-resistant, impervious gloves (e.g., nitrile).[5][6] | Laboratory coat or gown.[5][6] | Generally not required with adequate engineering controls (e.g., chemical fume hood). |
| Handling Outside of a Ventilated Enclosure | Face shield and safety glasses.[7] | Two pairs of chemotherapy-rated gloves.[7] | Impervious, disposable gown.[2][4][7] | Required if aerosols or dust may be generated. An N95 respirator or higher (e.g., FFP3) should be used.[8] |
| Accidental Spills & Cleaning | Safety goggles and face shield.[8] | Chemical-resistant, impervious gloves.[5][6] | Impervious clothing or a full chemical protective suit for extensive spills.[2][4] | Air-fed hood or a self-contained breathing apparatus may be necessary for large spills.[2][4][8] |
Procedural Guidance for Safe Handling
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, use a certified chemical fume hood or other ventilated enclosure.[5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the work area.[5]
Personal Protective Measures & Hygiene
-
Pre-Handling: Before beginning any work, obtain and read all safety instructions for this compound.[1][4] Ensure you are trained on the specific handling procedures.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Avoiding Contact: Take care to avoid direct contact with the skin and eyes.[2][3][5][6] Do not breathe in any dust, fumes, or vapors that may be generated.[1][5][6]
-
Hygiene: Wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in designated hazardous waste containers.
First Aid Procedures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[2][3][10] Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water.[2][3][10]
-
Inhalation: Move the individual to an area with fresh air. If they experience breathing difficulties, seek immediate medical attention.[1][9][10]
-
Ingestion: If this compound is swallowed, rinse the mouth with water and seek immediate medical help.[1][3][9][10] Do not induce vomiting.[3][9]
This compound Handling Workflow
The following diagram illustrates the critical steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Hazardous Waste: All this compound waste, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[3]
-
Containers: Waste should be collected in clearly labeled, sealed containers that are appropriate for hazardous chemical waste.[6] Do not mix this compound waste with other waste streams.
-
Regulations: Disposal must be carried out in strict accordance with all applicable local, state, and national regulations for hazardous waste.[3] It is recommended to use an accredited disposal contractor for the incineration of this compound waste.[3]
-
Empty Containers: Treat empty containers as if they still contain the product. They should be disposed of in the same manner as the hazardous waste itself.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. pogo.ca [pogo.ca]
- 8. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
